2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Descripción
BenchChem offers high-quality 2-Oxa-7-azaspiro[3.5]nonane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-7-azaspiro[3.5]nonane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVUFRRXXSVWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Analysis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: A Morpholine Bioisostere
Executive Summary: Escaping Flatland in Drug Discovery
In contemporary medicinal chemistry, the strategic transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven method for improving the pharmacokinetic profiles of drug candidates. Within this paradigm, 2-oxa-7-azaspiro[3.5]nonane has emerged as a premier spirocyclic bioisostere for the ubiquitous morpholine ring[1]. By constraining the oxygen and nitrogen heteroatoms within an oxetane-piperidine spiro-fusion, researchers achieve enhanced metabolic stability—specifically against cytochrome P450-mediated oxidation—while maintaining the critical hydrogen-bonding vectors necessary for target engagement[1].
However, the free base of this secondary amine is often difficult to handle due to its physical state and hygroscopicity. To circumvent this, the compound is frequently synthesized and isolated as a hemioxalate salt (CAS: 1429056-28-9)[2]. This whitepaper delineates the rigorous, self-validating analytical framework required to elucidate the chemical structure, verify the stoichiometry, and confirm the purity of 2-oxa-7-azaspiro[3.5]nonane hemioxalate[3].
Physicochemical Profiling and Stoichiometric Causality
The hemioxalate salt of 2-oxa-7-azaspiro[3.5]nonane (Molecular Formula: C16H28N2O6) consists of two molecules of the basic spirocycle for every one molecule of oxalic acid[3].
The Causality of Salt Selection: Secondary cyclic amines often present as volatile oils or low-melting solids that complicate gravimetric analysis and long-term storage. The stoichiometric addition of oxalic acid facilitates the formation of a highly crystalline, thermodynamically stable lattice with a melting point exceeding 200 °C[4],[5]. This 2:1 (base:acid) stoichiometry must be analytically verified prior to use, as any deviation will result in inaccurate molar dosing in downstream biological assays or synthetic coupling reactions.
Table 1: Key Physicochemical Parameters
| Property | Value | Analytical Significance |
| Molecular Formula | C16H28N2O6 | Represents the 2:1 Base:Acid stoichiometric ratio[3]. |
| Molecular Weight | 344.40 g/mol | Required for accurate molar dosing and yield calculations[3]. |
| Free Base Exact Mass | 127.0997 Da | The target monoisotopic mass for HRMS identification. |
| Melting Point | ~208 °C | Indicator of high crystalline lattice energy and sample purity[5]. |
| Physical State | Solid (White powder) | Facilitates precise gravimetric handling and storage[2]. |
Analytical Methodologies: The "Why" Behind the "How"
To establish a self-validating analytical system, orthogonal techniques must be employed. No single method provides a complete structural picture of a spirocyclic salt.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality:
B. High-Resolution Mass Spectrometry (HRMS)
Causality: Electrospray Ionization (ESI) is selected as a soft ionization technique to prevent the fragmentation of the highly strained oxetane ring[6]. Because the analyte contains a basic piperidine nitrogen, positive ion mode (ESI+) is utilized to detect the protonated free base
Table 2: Diagnostic NMR Chemical Shifts
| Nucleus | Expected Shift (ppm) | Multiplicity | Assignment & Structural Causality |
| ~4.4 - 4.5 | Singlet / Multiplet | Oxetane CH2; strongly deshielded by the adjacent oxygen[6]. | |
| ~2.7 - 3.0 | Multiplet | Piperidine CH2 (adjacent to N); shifts downfield upon protonation[6]. | |
| ~165.0 | Quaternary | Oxalate C=O; unambiguously validates the presence of the counterion. | |
| ~81.0 - 82.0 | Secondary | Oxetane CH2; characteristic high-frequency shift for 4-membered ethers[6]. | |
| ~38.0 | Quaternary | Spirocyclic carbon; confirms the fused ring junction[6]. |
Self-Validating Experimental Protocols
Protocol 1: NMR Acquisition and Stoichiometric Validation
This protocol is designed to not only confirm the chemical structure but to quantitatively validate the 2:1 base-to-acid ratio.
-
Sample Preparation: Dissolve 15 mg of 2-oxa-7-azaspiro[3.5]nonane hemioxalate in 0.6 mL of D2O containing 0.05% TSP (trimethylsilylpropanoic acid).
-
Internal Control: TSP ensures accurate chemical shift referencing (0.00 ppm) independent of sample concentration or temperature fluctuations.
-
-
Acquisition Parameters: Acquire
H NMR at 400 MHz (minimum 16 scans). Acquire C NMR at 100 MHz using a prolonged relaxation delay ( seconds).-
Internal Control: The extended
delay ensures complete relaxation of quaternary carbons, allowing for quantitative integration.
-
-
Data Validation: Integrate the oxetane methylene protons (~4.5 ppm) against the piperidine protons. To validate the hemioxalate stoichiometry, quantify the
C signal intensity of the oxalate carbonyl (~165 ppm) relative to the spiro-carbon (~38 ppm). A 1:2 ratio of oxalate carbon to spiro-carbon confirms the hemioxalate form.
Protocol 2: LC-HRMS for Exact Mass and Purity Determination
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated amine and maximizing ESI+ signal intensity.
-
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Internal Control: Perform a blank injection (solvent only) immediately prior to the sample to rule out column carryover.
-
-
Mass Detection: Operate the ESI-TOF in positive mode. Utilize an internal lock-mass (e.g., Leucine Enkephalin,
556.2771) infused continuously during the run.-
Internal Control: Lock-mass correction dynamically compensates for instrument drift, ensuring exact mass accuracy within <5 ppm. The target
ion must be observed at 128.1072[6].
-
Visualizing the Analytical Logic
Workflow for the structural validation of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
References
-
[1] Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole, MDPI Molecules. 1
-
[3] 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, PubChem (NIH). 3
-
[6] The reactivity of Oxone towards 4,6-di(cycloamino)-1,3-phenylenediamines, Arkivoc. 6
-
[7] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities, ACS Chemical Reviews. 7
-
[2] 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate, TCI Chemicals. 2
-
[4] Safety Data Sheet - 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1), ChemScene. 4
-
[5] 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate, 250MG, Lab Pro.5
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. labproinc.com [labproinc.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
Escaping Flatland: Physicochemical Profiling and Applications of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate in Drug Discovery
Executive Summary
In the modern landscape of drug discovery, mitigating attrition rates in clinical trials relies heavily on optimizing the physicochemical properties of lead compounds early in the development pipeline. The strategic shift away from planar, sp²-hybridized aromatic systems—often referred to as "escaping flatland"—has highlighted the critical role of spirocyclic scaffolds[1]. Among these, 2-Oxa-7-azaspiro[3.5]nonane hemioxalate has emerged as a premium, highly versatile building block.
By functioning as a bioisostere for morpholine, piperidine, or gem-dimethyl groups, this spirocyclic oxetane imparts significant pharmacokinetic advantages, including enhanced aqueous solubility, reduced lipophilicity (LogD), and superior metabolic stability[2]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, the causality behind its salt form selection, and self-validating experimental protocols for its integration into medicinal chemistry workflows.
Chemical Identity & Structural Elucidation
The parent molecule, 2-oxa-7-azaspiro[3.5]nonane, consists of a four-membered oxetane ring fused at a single spiro carbon to a six-membered piperidine ring. The hemioxalate salt form indicates a precise 2:1 stoichiometric ratio of the free amine base to oxalic acid[3].
-
IUPAC Name: bis(2-oxa-7-azaspiro[3.5]nonane);oxalic acid[3]
-
Molecular Formula: C₁₆H₂₈N₂O₆ (or 2 × C₇H₁₃NO · C₂H₂O₄)[3]
-
CAS Registry Number: 1429056-28-9 (Hemioxalate) / 241820-91-7 (Free Base)
-
SMILES (Free Base): C1CC2(CCN1)COC2
Physicochemical Properties
The following table synthesizes the core physicochemical and thermodynamic properties of the hemioxalate salt, providing a baseline for formulation and synthetic planning[3],.
| Property | Value | Scientific Implication |
| Molecular Weight | 344.40 g/mol (Salt) / 127.18 g/mol (Base) | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |
| Appearance | White to off-white crystalline solid | High purity (>97%) and crystallinity ensure accurate weighing and handling. |
| Melting Point | ~208 °C | High thermal stability suitable for high-temperature cross-coupling reactions. |
| Topological Polar Surface Area (TPSA) | 117 Ų (Salt complex) | Optimally balanced for hydrogen bonding and passive membrane permeability[3]. |
| Storage Conditions | Room temperature or 2–8 °C (Refrigerated) | Stable under standard laboratory conditions; resistant to rapid degradation. |
The Causality of Salt Selection: Why Hemioxalate?
A common question in synthetic planning is why the hemioxalate salt is preferred over the free base or the hydrochloride salt. The causality lies in the thermodynamics of the solid state:
-
Volatility and Hygroscopicity: The free base of 2-oxa-7-azaspiro[3.5]nonane is a low-molecular-weight secondary amine. In its free form, it is typically a volatile oil or a highly hygroscopic low-melting solid. Upon exposure to ambient air, it rapidly absorbs moisture and reacts with atmospheric CO₂ to form carbamates, leading to degradation and inaccurate reaction stoichiometry.
-
Lattice Energy & Stoichiometric Precision: By crystallizing the amine with oxalic acid in a 2:1 ratio (hemioxalate), the crystal lattice energy is maximized. This yields a highly stable, non-hygroscopic, free-flowing powder[4]. When setting up parallel high-throughput screening (HTS) plates or sensitive Buchwald-Hartwig aminations, the hemioxalate salt guarantees precise molar equivalents, eliminating the yield fluctuations caused by degraded free bases.
Pharmacokinetic Advantages: The Spirocyclic Oxetane Paradigm
The integration of the 2-oxa-7-azaspiro[3.5]nonane scaffold into a drug candidate is rarely arbitrary; it is a calculated pharmacokinetic maneuver[5].
-
Fraction sp³ (Fsp³): The spirocyclic core forces the molecule into a rigid, three-dimensional conformation. This prevents the drug from intercalating into off-target planar hydrophobic pockets (e.g., hERG channels), thereby improving target selectivity and reducing toxicity[6].
-
Metabolic Stability: Traditional morpholine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the carbon atoms adjacent to the oxygen. The oxetane ring in the spirocycle is sterically shielded and electron-deficient, effectively blocking CYP-mediated oxidation[2].
-
Clearance Redirection: While CYP stability is enhanced, researchers must proactively screen for microsomal epoxide hydrolase (mEH) liability, as mEH can catalyze the ring-opening of oxetanes[7].
Caption: Comparative ADME/PK advantages of spirocyclic oxetanes over traditional planar heterocycles.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only describe the procedural steps but also the analytical checkpoints required to verify success.
Protocol A: Generation and Isolation of the Hemioxalate Salt
When scaling up from a synthesized Boc-protected precursor, controlling the salt stoichiometry is critical[4].
Step-by-Step Methodology:
-
Deprotection: Dissolve N-Boc-2-oxa-7-azaspiro[3.5]nonane (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 2 hours at room temperature.
-
Free-Basing: Concentrate the mixture under reduced pressure. Redissolve the residue in water (10 mL) and basify to pH > 12 using 2M aqueous NaOH. Extract the volatile free base rapidly with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate carefully (avoiding high vacuum to prevent loss of the volatile amine).
-
Salt Formation: Dissolve the crude free base in anhydrous ethanol (15 mL). In a separate vial, dissolve exactly 0.5 equivalents of anhydrous oxalic acid (5.0 mmol) in anhydrous ethanol (5 mL).
-
Crystallization: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring. A white precipitate will form immediately. Stir for an additional 30 minutes to ensure complete lattice formation.
-
Isolation: Filter the precipitate through a sintered glass funnel, wash with cold ethanol (2 × 5 mL), and dry under high vacuum at 40 °C for 12 hours to yield 2-oxa-7-azaspiro[3.5]nonane hemioxalate.
Caption: Workflow for the synthesis and isolation of 2-oxa-7-azaspiro[3.5]nonane hemioxalate.
Protocol B: Self-Validating Stoichiometry Assay (Elemental Analysis)
Because oxalic acid lacks carbon-bound protons, standard ¹H-NMR cannot reliably integrate the oxalate counterion against the spirocycle to prove the 2:1 ratio. The protocol must be validated via Elemental Analysis (CHN).
Validation Steps:
-
Submit 2–5 mg of the dried salt for CHN microanalysis.
-
Compare against Theoretical Values:
-
Theoretical for Hemioxalate (2:1) C₁₆H₂₈N₂O₆: C: 55.80%, H: 8.19%, N: 8.13%
-
Theoretical for Oxalate (1:1) C₉H₁₅NO₅: C: 49.76%, H: 6.96%, N: 6.45%
-
-
Decision Gate: If the carbon percentage is ~49%, the addition of oxalic acid was too rapid or concentrated, resulting in the 1:1 salt. If the carbon percentage is ~55.8%, the hemioxalate structure is validated, and the batch is cleared for downstream HTS coupling.
References
-
PubChem Compound Summary for CID 71463619. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. National Center for Biotechnology Information. Available at:[Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at:[Link]
-
Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864-13874. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chembridge.com [chembridge.com]
- 7. tandfonline.com [tandfonline.com]
Molecular weight and formula of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
The following technical guide details the molecular characteristics, synthesis, and application of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate , a critical spirocyclic scaffold in modern drug discovery.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
The 2-Oxa-7-azaspiro[3.5]nonane scaffold represents a high-value "bioisostere" of morpholine. By replacing the flat, monocyclic morpholine ring with a three-dimensional spirocyclic system, researchers can significantly alter the physicochemical vector of a drug candidate—modulating lipophilicity (LogP) and metabolic stability—without disrupting the critical hydrogen-bonding interactions required for target binding. This guide focuses on the hemioxalate salt form, which is the preferred stable solid for storage and handling.
Chemical Identity & Stoichiometry
The commercial designation "hemioxalate" for this compound typically refers to a 2:1 stoichiometry (two amine cations per one oxalate dianion). It is crucial to verify this ratio for precise molarity calculations in biological assays.
Identity Table
| Parameter | Detail |
| IUPAC Name | bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) oxalate |
| Common Name | 2-Oxa-7-azaspiro[3.5]nonane hemioxalate |
| CAS Number | 1429056-28-9 (Hemioxalate salt) |
| Free Base CAS | 241820-91-7 |
| Free Base Formula | C₇H₁₃NO |
| Salt Formula | C₁₆H₂₈N₂O₆ (2[1] · C₇H₁₃NO + C₂H₂O₄) |
| Free Base MW | 127.19 g/mol |
| Salt MW | 344.41 g/mol (Dimers) or 172.20 g/mol (normalized monomer) |
| SMILES (Salt) | C1CC2(CCN1)COC2.C1CC2(CCN1)COC2.C(=O)(C(=O)O)O |
Structural Logic
The molecule consists of a 4-membered oxetane ring spiro-fused to a 6-membered piperidine ring.
-
2-Oxa: Oxygen is located at position 2 of the spiro system (in the 4-membered ring).
-
7-Aza: Nitrogen is located at position 7 (in the 6-membered ring), para to the spiro carbon.
-
Geometry: Unlike the chair conformation of morpholine, the spiro[3.5] system forces the oxygen and nitrogen vectors into a specific 3D orientation, often described as "orthogonal" or "twisted," which allows for exploring novel chemical space (Fsp³ character).
Strategic Value in Drug Design
The transition from morpholine to 2-oxa-7-azaspiro[3.5]nonane is a classic example of "Escaping Flatland" —increasing the saturation (Fsp³) of a molecule to improve clinical success rates.
-
Lipophilicity Modulation: The spirocycle is generally more hydrophilic than the corresponding gem-dimethyl analogs but maintains a LogP similar to morpholine (~ -0.8 to 0.6 depending on substitution), aiding in solubility.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the position alpha to the heteroatoms, a common soft spot in simple piperidines or morpholines.
-
Vector Reorientation: The exit vectors of substituents on the Nitrogen are altered, potentially accessing different pockets in the target protein binding site.
Synthesis Protocol
While various routes exist, the most robust and scalable method builds the oxetane ring onto a pre-functionalized piperidine core. This avoids the instability often associated with early-stage oxetane intermediates.
Pathway Diagram
The following logic flow illustrates the "Piperidine-First" synthetic strategy.
Figure 1: Step-wise synthesis of 2-oxa-7-azaspiro[3.5]nonane hemioxalate via the piperidine-diol route.
Detailed Methodology
Prerequisites: All reactions involving LiAlH₄ or anhydrous conditions must be performed under an inert atmosphere (Nitrogen/Argon).
Step 1: Synthesis of Piperidine Core
React diethyl malonate with N-tosyl-bis(2-bromoethyl)amine in the presence of a base (e.g., K₂CO₃ in DMF or NaH in THF). This forms the 6-membered piperidine ring with two ester groups at the 4-position.
-
Checkpoint: Monitor disappearance of starting amine by TLC.
Step 2: Reduction to Diol
Treat the diester intermediate with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to room temperature.
-
Reaction: R-C(COOEt)2-R' -> R-C(CH2OH)2-R'
-
Result: N-tosyl-4,4-bis(hydroxymethyl)piperidine.
Step 3: Oxetane Ring Closure (Critical Step)
This is the most technically demanding step.
-
Mesylation: Treat the diol with 1 equivalent of Methanesulfonyl chloride (MsCl) in pyridine/DCM to selectively mesylate one of the hydroxyl groups. (Alternatively, use excess MsCl if using the n-BuLi/KOtBu cyclization method).
-
Cyclization: Add a strong base (e.g., Potassium tert-butoxide, KOtBu) in THF. The alkoxide displaces the mesylate intramolecularly to form the 4-membered oxetane ring.
-
Validation: 1H NMR should show the disappearance of CH₂OH signals and appearance of oxetane CH₂ protons (typically δ 4.4–4.6 ppm).
Step 4: Deprotection & Salt Formation
-
Detosylation: Remove the N-tosyl group using Magnesium turnings in Methanol (sonication may be required) or Sodium naphthalenide.
-
Isolation: Extract the free amine into an organic solvent (e.g., DCM or Ether).
-
Salting Out: Dissolve the free amine in Ethanol/Ether. Add anhydrous Oxalic Acid (0.5 molar equivalents relative to amine for hemioxalate, or 1.0 eq for full oxalate—commercial "hemioxalate" is usually the 2:1 complex).
-
Filtration: Collect the white precipitate.
Physicochemical Profile
The following data points are critical for ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
| Property | Value | Notes |
| LogP (Predicted) | 0.63 | Significantly lower than pure carbocycles; similar to morpholine. |
| TPSA | ~21–30 Ų | Polar surface area favorable for CNS penetration. |
| pKa (Base) | ~8.5–9.0 | Typical for secondary amines in spiro systems. |
| H-Bond Donors | 1 (NH) | In free base form (2 in salt form). |
| H-Bond Acceptors | 2 (N, O) | |
| Melting Point | 208°C | Decomposes/melts (Salt form). |
Handling & Stability
-
Storage: The hemioxalate salt is hygroscopic. Store at 2–8°C under desiccated conditions.
-
Solubility: Highly soluble in water and DMSO; moderately soluble in Methanol. Poorly soluble in non-polar solvents (Hexane, Toluene).
-
Stability: The oxetane ring is acid-sensitive. Avoid prolonged exposure to strong Lewis acids or high temperatures in acidic media, which can trigger ring opening to the diol or rearrangement.
References
-
Aldabbagh, F. et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI Molecules.
-
Burkhard, J. A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
PubChem Compound Summary . 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. National Center for Biotechnology Information.
-
Wuitschik, G. et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.
Sources
Escape from Flatland: Spirocyclic Amine Building Blocks in Modern Drug Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Escape from Flatland" Paradigm
Historically, the advent of high-throughput screening (HTS) and combinatorial chemistry drove early-stage drug discovery toward planar, sp²-hybridized aromatic systems due to their synthetic accessibility[1]. However, this over-reliance on "flat" molecules directly contributed to high clinical attrition rates, primarily due to poor physicochemical properties and off-target toxicities[2]. The seminal "Escape from Flatland" hypothesis, proposed by Lovering et al., demonstrated a direct statistical correlation between the fraction of sp³-hybridized carbons (
Spirocycles—structures where two rings are fused by a single quaternary carbon atom—inherently possess high
Structural & Physicochemical Causality: Why Spirocyclic Amines?
The integration of spirocyclic amines into a drug candidate is not merely a structural novelty; it is a calculated physicochemical optimization designed to overcome specific developmental liabilities.
-
Enhanced Solubility via Lattice Disruption: Planar aromatic molecules often suffer from poor aqueous solubility due to strong intermolecular
stacking in the solid state. The 3D architecture of spirocyclic amines disrupts these planar stacking interactions, lowering the melting point and significantly enhancing aqueous solubility—a critical parameter for oral bioavailability[1][6]. -
Lipophilicity Control: Replacing a flat morpholine or piperazine ring with a spirocyclic equivalent (e.g., 2-azaspiro[3.3]heptane) often lowers the lipophilicity (LogD). This reduction is critical for minimizing non-specific protein binding and improving the pharmacokinetic (PK) profile[4].
-
Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich aromatic rings and exposed benzylic positions. By replacing these susceptible moieties with sterically shielded, saturated spirocyclic systems, the metabolic half-life of the compound can be substantially extended[4].
-
Target Selectivity via Vector Projection: A spirocyclic core projects its substituents in a rigid, non-planar trajectory. This precise spatial orientation enhances receptor-ligand complementarity, increasing potency for the desired target while reducing promiscuity (off-target effects)[2][5].
Table 1: Comparative Physicochemical Impact of Planar vs. Spirocyclic Amines
| Property | Planar Amines (e.g., Anilines) | Spirocyclic Amines (e.g., Azaspiroalkanes) | Causality / Mechanism |
| Low (< 0.3) | High (> 0.6) | Quaternary spiro carbon forces 3D saturation. | |
| Aqueous Solubility | Often poor | Generally high | Disruption of crystal lattice packing ( |
| Target Promiscuity | High (binds multiple flat pockets) | Low (highly specific shape complementary) | Rigid 3D exit vectors restrict binding to specific pockets. |
| Metabolic Stability | Susceptible to oxidation | Improved | Lack of easily oxidizable aromatic/benzylic C-H bonds. |
Synthetic Methodologies: Accessing the Spirocyclic Chemical Space
The primary bottleneck in utilizing spirocyclic amines has historically been synthetic intractability[5]. However, recent advancements in catalysis have democratized access to these complex scaffolds.
-
Photoredox-Catalyzed Hydroaminoalkylation (HAA): Traditional synthesis of spirocyclic tetrahydronaphthyridines (THNs) requires lengthy (10+ steps) sequences. Recent continuous-flow photoredox methodologies enable the coupling of unprotected primary alkylamines with halogenated vinylpyridines[7][8]. This radical-mediated HAA, followed by Palladium-catalyzed Buchwald-Hartwig N-arylation, constructs the spirocyclic core in a highly modular fashion[8].
-
Stannyl Amine Protocol (SnAP) Reagents: The Bode group revolutionized the synthesis of saturated N-heterocycles using SnAP reagents. By condensing cyclic ketones with SnAP reagents to form a ketimine, followed by a Copper(II)-promoted radical cyclization, researchers can access unprotected spirocyclic amines in a single step[9][10]. Causality in experimental design: The addition of >100 equivalents of hexafluoroisopropanol (HFIP) is critical here; HFIP acts as a strongly hydrogen-bonding solvent that stabilizes the radical intermediate and accelerates the cyclization rate[10][11].
-
Hofmann-Löffler-Freytag (HLF) C-H Amination: Intramolecular C-H amination using oxidants like N-iodohydantoin allows the direct conversion of monocyclic amines into bridged or spirocyclic architectures via a radical intermediate, enriching the complexity of available building blocks[12].
Experimental Workflow: Self-Validating Protocol for Photoredox-Catalyzed Synthesis
To ensure reproducibility and scientific integrity, the following is a standardized, self-validating workflow for the continuous-flow synthesis of spirocyclic THNs via photoredox catalysis, adapted from recent automated flow methodologies[8][13].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M solution of the halogenated vinylpyridine and a 0.3 M solution of the unprotected primary alkylamine in degassed dimethylformamide (DMF). Add the photocatalyst (e.g., 3DPA2FBN, 2 mol%) and a hydrogen atom transfer (HAT) catalyst[13].
-
Causality Check: Sodium azide (
) is explicitly chosen over tetrabutylammonium azide as the HAT catalyst because it is cheaper and significantly less hygroscopic, ensuring consistent molarity in continuous-flow setups without moisture-induced quenching of the photocatalyst[13].
-
-
Photoredox Hydroaminoalkylation (HAA): Pump the reaction mixture through a continuous-flow photoreactor (e.g., Uniqsis PhotoSyn equipped with 420 nm LEDs)[7][13]. The 420 nm light excites the photocatalyst, which oxidizes the HAT catalyst to generate an azide radical. This radical abstracts an
-hydrogen from the alkylamine, generating a nucleophilic -amino radical that adds to the vinylpyridine[13]. -
In-line SNAr / Buchwald-Hartwig Cyclization: Route the eluent directly into a high-temperature tubular reactor (180°C - 220°C, residence time = 20 min)[8][13]. If thermal SNAr is insufficient due to electronic deactivation, introduce a secondary stream containing a Palladium pre-catalyst and a soluble base to trigger Buchwald-Hartwig N-arylation[8].
-
Validation & Quality Control (Self-Validating System): Analyze the crude output via benchtop LC-MS or low-field NMR[14].
-
Self-Validation Logic: The presence of the uncyclized
-pyridyl amine intermediate indicates a thermal/catalytic failure in the high-temperature reactor segment[8]. Conversely, the presence of unreacted vinylpyridine points to insufficient photon flux or HAT catalyst degradation in the photoreactor phase[8].
-
Fig 1: Continuous-flow photoredox and cross-coupling synthesis of spirocyclic THNs.
Case Studies in Drug Discovery
The integration of spirocyclic amines has yielded significant clinical and preclinical breakthroughs:
-
Allosteric SHP2 Inhibitors: Novartis successfully utilized spirocyclic piperidines to optimize allosteric SHP2 inhibitors. The spirocyclic architecture provided the necessary 3D trajectory to engage the allosteric pocket while maintaining high aqueous solubility, a critical factor for oral bioavailability[15].
-
PARP-1 Inhibitors: In the optimization of PARP inhibitors (e.g., Olaparib analogues), replacing a planar piperazine ring with a spirocyclic analogue restrained conformational flexibility. This subtle change improved binding affinity and increased specificity for PARP-1 over other PARP isoforms, thereby reducing off-target DNA damage and cytotoxicity[16].
-
MC4R Antagonists: Pfizer's MC4R antagonist PF-07258669 relies on a complex spirocyclic THN core. The recent development of automated photoredox flow synthesis has reduced the longest linear sequence for this core from 11 steps to just 5, highlighting the intersection of advanced synthesis and drug design[8].
Fig 2: Physicochemical causality of spirocyclic scaffolds improving clinical success.
References
-
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. URL: [Link]
-
Siau, W.-Y., & Bode, J. W. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society. URL: [Link]
-
Cao, Q., et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Nature Communications (via ResearchGate). URL: [Link]
-
"General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters. URL: [Link]
-
"Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. URL: [Link]
-
"Complex and structurally diverse: the next generation of small molecules." PharmEnable. URL: [Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmenabletx.com [pharmenabletx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. chembridge.com [chembridge.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. asynt.com [asynt.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals - [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Accelerating fragment-based library generation by coupling high-performance photoreactors with benchtop analysis [beilstein-journals.org]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. tandfonline.com [tandfonline.com]
2-Oxa-7-azaspiro[3.5]nonane hemioxalate melting point and stability data
An In-Depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: Physicochemical Profiling, Stability, and Applications in Advanced Medicinal Chemistry
As the pharmaceutical industry shifts toward highly three-dimensional scaffolds to improve target specificity and reduce off-target toxicity, spirocyclic compounds have emerged as critical building blocks. Among these, 2-Oxa-7-azaspiro[3.5]nonane hemioxalate represents a premier bioisostere for traditional flat heterocycles like morpholine and piperidine.
This whitepaper provides a comprehensive technical analysis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, detailing its physicochemical properties, thermodynamic stability, and field-proven experimental workflows for hit-to-lead optimization.
Structural Rationale and Bioisosterism
The incorporation of the 2-oxa-7-azaspiro[3.5]nonane scaffold into drug candidates is driven by the need to increase the fraction of sp3-hybridized carbons (
By retaining the ether oxygen and the amine nitrogen of a morpholine ring but constraining them within a rigid spirocyclic geometry, this scaffold alters the vector orientation of substituents. It acts as a polar, metabolically stable surrogate that modulates lipophilicity (LogD) while maintaining necessary steric bulk[1].
Physicochemical Properties & Quantitative Data
Free base aliphatic spirocycles are often hygroscopic oils or volatile liquids, making precise stoichiometric weighing difficult and long-term storage problematic. The hemioxalate salt form resolves this by establishing a highly crystalline lattice driven by intermolecular hydrogen bonding between the dicarboxylic acid and the secondary amine. This results in a highly stable, easily handled solid.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Significance |
| CAS Number | 1429056-28-9 | Unique identifier for the hemioxalate salt form. |
| Molecular Formula | Indicates a 2:1 ratio of free base to oxalic acid. | |
| Molecular Weight | 172.20 g/mol | Critical for stoichiometric calculations in coupling. |
| Melting Point | 208 °C | High MP indicates strong crystal lattice energy and high purity[2]. |
| Appearance | White to orange/green powder to crystal[2] | Visual indicator of polymorphic state and purity. |
Chemical Stability and Reactivity Profile
Understanding the degradation pathways of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is essential for maintaining batch integrity during prolonged drug development campaigns.
-
Thermodynamic Stability: The hemioxalate salt is highly stable under normal ambient laboratory conditions. The robust ionic lattice protects the secondary amine from rapid atmospheric oxidation.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, which can rapidly degrade the amine and ether linkages.
-
Thermal Decomposition: If subjected to temperatures significantly exceeding its melting point (208 °C), the compound undergoes hazardous thermal decomposition, releasing carbon monoxide (CO), carbon dioxide (
), and nitrogen oxides ( ). -
Storage Protocols: To maximize shelf-life, the compound should be stored under an inert gas (such as argon or nitrogen)[3]. While stable at room temperature, refrigeration is often recommended by suppliers to prevent slow, long-term degradation[4].
Experimental Workflows
The following protocols are designed as self-validating systems. Protocol A ensures the integrity of the starting material, which is a prerequisite for the success of the synthetic transformations described in Protocol B.
Protocol A: Quality Control via Capillary Melting Point Verification
Before utilizing a stored batch of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate in a synthesis campaign, its purity must be validated. Moisture absorption or free-base dissociation will depress the melting point.
-
Sample Preparation: Pulverize 1–2 mg of the hemioxalate salt into a fine, uniform powder using an agate mortar.
-
Capillary Loading: Load the powder into a glass melting point capillary tube. Tap the tube on a hard surface to achieve a tightly packed bed of 2–3 mm.
-
Thermal Ramping: Insert the capillary into a calibrated melting point apparatus (e.g., Buchi B-540). Rapidly ramp the temperature to 190 °C, then reduce the heating rate to a precise 1 °C/min.
-
Observation & Validation: Record the onset of melting and complete liquefaction. A high-purity batch will exhibit a sharp melting point at exactly 208 °C[2]. A melting point depression below 205 °C or a broad melting range indicates compromised lattice integrity, necessitating recrystallization.
Protocol B: In Situ Freebasing and Amide Coupling
Because the compound is supplied as a stable hemioxalate salt, the nucleophilic free base must be generated in situ during hit-to-lead optimization workflows[5].
-
Reagent Assembly: To an argon-flushed reaction vial, add the target carboxylic acid electrophile (1.0 equiv) and 2-oxa-7-azaspiro[3.5]nonane hemioxalate (0.7 to 1.0 equiv)[5].
-
Solvation & Neutralization: Dissolve the mixture in anhydrous THF or DMF. Cool the system to 0 °C. Dropwise, add an organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.4 to 3.0 equiv)[5][6].
-
Causality Check: The excess base is mathematically critical. It requires 0.5 equivalents to neutralize the oxalic acid, liberating the free spirocycle, while the remaining base acts as an acid scavenger for the subsequent coupling reaction.
-
-
Electrophile Activation: Add the coupling reagents, such as EDC/HOBt or HATU, to activate the carboxylic acid[5][6].
-
Coupling: Heat the reaction mixture to 60 °C and stir continuously for 24 hours to drive the nucleophilic acyl substitution to completion[5].
-
Isolation: Concentrate the reaction in vacuo, partition the residue between dichloromethane and aqueous sodium bicarbonate, and purify the resulting spirocyclic amide via flash chromatography[6].
Workflow Visualization
The following diagram illustrates the logical chemical progression required to successfully utilize the hemioxalate salt in a drug discovery coupling reaction.
Workflow for the in situ freebasing and amide coupling of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
References
-
ChemDad. "2-Oxa-7-azaspiro[3.5]nonane heMioxalate, 97%". Retrieved from: [Link]
-
National Institutes of Health (PMC). "Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia". Retrieved from:[Link]
- Google Patents. "KR102277833B1 - Therapeutic compounds and uses thereof".
-
European Patent Office. "THERAPEUTIC COMPOUNDS AND USES THEREOF - EP 2956138 B1". Retrieved from:[Link]
-
IRIS - Università degli Studi di Pavia. "Synthesi". Retrieved from:[Link]
Sources
- 1. 2-Oxa-5-azaspiro[3.5]nonane oxalate | 1706462-77-2 | Benchchem [benchchem.com]
- 2. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane heMioxalate, 97% Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1429056-28-9 [sigmaaldrich.com]
- 5. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR102277833B1 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
Understanding the Geometry of Spiro[3.5]nonane Systems: A Technical Guide to Bioisosteric Design and Synthesis
The Geometric Imperative of Spiro[3.5]nonane Systems
In the pursuit of novel chemical space, medicinal chemists have increasingly adopted the "escape from flatland" paradigm, transitioning away from planar, sp2-hybridized aromatic rings toward three-dimensional, sp3-rich scaffolds. Among these, the spiro[3.5]nonane system represents a highly privileged architecture.
Structurally, spiro[3.5]nonane consists of a four-membered cyclobutane ring and a six-membered cyclohexane ring fused at a single, quaternary sp3-hybridized carbon atom[1]. The central spiro carbon enforces a strict tetrahedral geometry, with bond angles approximating 109.5°. This specific hybridization dictates that the two constituent rings sit perfectly orthogonal (perpendicular) to one another. The cyclohexane ring typically adopts a thermodynamically stable chair conformation, while the cyclobutane ring maintains a puckered geometry to relieve torsional strain[2]. This orthogonal arrangement provides unique exit vectors for functionalization, allowing researchers to precisely map pharmacophores into three-dimensional binding pockets that planar molecules simply cannot access.
Physicochemical Profiling: Flatland vs. Spirocyclic Bioisosteres
The decision to replace a traditional aromatic ring (e.g., a phenyl or heteroaryl group) with a spiro[3.5]nonane bioisostere is driven by strict causality. Planar aromatic rings frequently suffer from poor aqueous solubility due to strong intermolecular π-π stacking, which drastically increases the crystal lattice energy of the solid drug. By introducing the orthogonal geometry of a spirocycle, this planar stacking is disrupted, lowering the melting point and significantly enhancing thermodynamic solubility.
Furthermore, the elimination of electron-rich aromatic C-H bonds removes primary sites for cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and extending the pharmacokinetic half-life of the compound.
Table 1: Quantitative and Mechanistic Comparison of Planar vs. Spirocyclic Scaffolds
| Property | Planar Aromatic Ring (e.g., Phenyl) | Spiro[3.5]nonane Bioisostere | Causality / Underlying Mechanism |
| Geometry | 2D Planar (sp2 hybridized) | 3D Orthogonal (sp3 hybridized) | Tetrahedral spiro carbon forces a perpendicular ring arrangement. |
| Aqueous Solubility | Generally Low | Significantly Higher | Disruption of planar π-π stacking lowers the crystal lattice energy. |
| Metabolic Stability | Susceptible to arene oxidation | Highly Stable | Absence of vulnerable aromatic C-H bonds evades CYP450 metabolism. |
| Fsp3 Fraction | 0.0 | > 0.8 | High sp3 carbon count aligns with modern topological drug metrics. |
| Lipophilicity (LogD) | High | Moderate to Low | Increased 3D volume and polarity reduce hydrophobic partitioning. |
Synthetic Workflows: Constructing the Spiro[3.5]nonane Scaffold
Synthesizing functionalized spiro[3.5]nonane derivatives requires robust, scalable methodologies. A foundational workflow in this domain is the pilot-plant scale synthesis of spiro[3.5]nonane-6,8-dione, a critical intermediate for downstream drug development[3].
Protocol: Pilot-Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione
Objective: Safe, scalable conversion of spiro[3.5]non-7-en-6-one to the target dione. Self-Validating Design: This protocol deliberately avoids highly concentrated hydrogen peroxide, utilizing sodium perborate to prevent thermal runaway. In-process pH monitoring ensures the complete precipitation and high purity of the final product.
-
Epoxidation Setup: Emulsify spiro[3.5]non-7-en-6-one (1.0 equiv) in water within an alloy reaction vessel under a strict nitrogen atmosphere[4].
-
Controlled Oxidation: Add sodium perborate tetrahydrate (1.6 equiv) in three distinct portions at 40 ± 2 °C. Causality: Portion-wise addition of sodium perborate controls the exothermic release of oxidizing equivalents, maintaining reactor safety and preventing the accumulation of explosive peroxides[4].
-
Quenching: After 2 hours of stirring at 42 °C, cool the mixture to 20 °C. Add sodium sulfite (0.3 equiv) to quench residual oxidants. Validation: A negative starch-iodide test must be achieved to confirm the complete consumption of peroxides before proceeding.
-
Palladium-Catalyzed Rearrangement: Subject the resulting crude epoxide mixture to palladium catalysis to induce a highly regioselective rearrangement to the dione[3].
-
Isolation via pH Modulation: Adjust the aqueous phase pH to 8.6 with NaOH, and wash with toluene to remove non-polar impurities. Subsequently, acidify the aqueous layer to pH 2.0 ± 0.2 using 12% HCl. Causality: The dione is highly soluble in basic water (as an enolate) but precipitates cleanly and quantitatively upon acidification[4].
-
Recovery: Isolate the precipitated yellow solid via a trailing blade centrifuge and dry at 45 °C under vacuum (50 mbar)[4].
Synthetic workflow for spiro[3.5]nonane-6,8-dione via epoxidation and Pd-catalyzed rearrangement.
Structural Characterization and Self-Validating Protocols
To guarantee the integrity of the spiro[3.5]nonane geometry during drug development, rigorous structural characterization must be employed as a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for validating the 3D architecture. Because the cyclobutane and cyclohexane rings are orthogonal, protons on the puckered cyclobutane ring will show distinct through-space NOE correlations with the axial protons of the cyclohexane chair. The presence of these cross-peaks self-validates the perpendicular geometry.
-
X-Ray Crystallography: Single-crystal X-ray diffraction is utilized to confirm the absolute configuration and the ~109.5° bond angle of the quaternary spiro carbon, ensuring that the structural integrity is maintained in the solid state[2].
-
Density Functional Theory (DFT): Computational DFT modeling is used to map the Electrostatic Potential (ESP) and calculate the HOMO-LUMO gap. Causality: Understanding the ESP of the spirocycle allows medicinal chemists to predict how the orthogonal exit vectors will interact with the electronic environment of a target protein's binding pocket.
Applications in Medicinal Chemistry
The unique geometry of spiro[3.5]nonane systems has led to breakthrough applications in targeted therapeutics.
GPR119 Agonists for Type 2 Diabetes
Derivatives of 7-azaspiro[3.5]nonane have been successfully deployed as potent agonists for G-protein coupled receptor 119 (GPR119)[5]. The rigid spiro scaffold precisely orientates the N-capping group and aryl pharmacophores to bind the GPR119 receptor located on pancreatic β-cells and intestinal enteroendocrine L-cells. This binding triggers a downstream cascade resulting in cAMP accumulation, which subsequently stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1)[5].
GPR119 activation pathway by 7-azaspiro[3.5]nonane agonists leading to insulin and GLP-1 release.
Sigma (σ) Receptor Ligands
Spirocyclic systems are also highly effective in central nervous system (CNS) drug design. Thiophene bioisosteres of spirocyclic scaffolds have demonstrated extraordinarily high affinity for the σ1 receptor (Ki = 0.32 nM)[6]. The spiro[3.5]nonane-like geometry perfectly mimics the required 3D spatial arrangement for the receptor pocket, while the thiophene ring modulates the local electron density to maximize binding efficiency without introducing the metabolic liabilities of a standard benzene ring[7].
References
- Lehmann, T. E., et al. "Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione.
-
Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes." Chemical Communications, RSC Publishing.
- Oberdorf, C., et al. "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans].
- BenchChem Technical Support. "Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem.
- Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
Sources
Synthesis protocols for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Executive Summary
This Application Note details the synthesis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (CAS: 1429056-28-9), a critical spirocyclic scaffold in modern medicinal chemistry. As a conformationally restricted, polar surrogate for the morpholine ring, this spirocycle offers improved metabolic stability and defined exit vectors for drug design.
The protocol outlined below utilizes a robust, scalable 5-step sequence starting from commercially available diethyl malonate and N-tosylbis(2-bromoethyl)amine. It prioritizes the N-tosyl protection strategy due to its stability during the reductive oxetane-forming steps, followed by a mild magnesium-mediated deprotection.
Retrosynthetic Analysis & Strategy
The synthesis constructs the piperidine core first, followed by the formation of the strained oxetane ring via a 4-exo-tet cyclization of a 1,3-diol equivalent.
Strategic Logic:
-
Piperidine Formation: Double alkylation of a sulfonamide allows for the rapid construction of the 6-membered ring with a gem-diester handle.
-
Oxetane Construction: The gem-diester is reduced to a gem-diol. The critical step involves a selective activation of one hydroxyl group (via mesylation or tosylation) followed by intramolecular displacement to close the 4-membered ring.
-
Deprotection: The N-tosyl group is removed using Mg/MeOH, avoiding harsh acids that might open the strained oxetane ring.
Caption: Retrosynthetic disconnection showing the construction of the spiro-oxetane core from acyclic precursors.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate
This step constructs the piperidine ring via a double nucleophilic substitution.
-
Reagents: Diethyl malonate (1.0 eq), N-tosylbis(2-bromoethyl)amine (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), DMF (anhydrous).
-
Procedure:
-
Charge a flame-dried flask with NaH (2.2 eq) and anhydrous DMF under
. -
Add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min until
evolution ceases. -
Add a solution of N-tosylbis(2-bromoethyl)amine (1.1 eq) in DMF dropwise.
-
Heat the mixture to 80°C for 4–6 hours.
-
Workup: Cool to RT, quench with saturated
, and extract with EtOAc. Wash organics with 5% LiCl (to remove DMF) and brine. Dry over and concentrate. -
Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).
-
Step 2: Reduction to (1-Tosylpiperidine-4,4-diyl)dimethanol
Conversion of the diester to the diol is necessary for the subsequent ring closure.
-
Reagents: Diester (Step 1 product),
(2.2 eq), THF (anhydrous). -
Procedure:
-
Suspend
(2.2 eq) in anhydrous THF at 0°C under . -
Add a solution of the diester in THF dropwise.[1]
-
Allow to warm to RT and stir for 16 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Stir until a white granular precipitate forms. -
Filter through Celite and concentrate the filtrate to yield the crude diol (typically white solid).
-
Step 3: Cyclization to 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane
Critical Step: This reaction uses a "one-pot" activation/displacement strategy.
-
Reagents: Diol (Step 2 product),
-Butyllithium (2.5 M in hexanes, 2.2 eq), -Toluenesulfonyl chloride (TsCl, 1.0 eq), THF (anhydrous). -
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous THF and cool to -78°C .
-
Add
-BuLi (2.2 eq) dropwise. Stir for 1 hour at 0°C to ensure complete formation of the dialkoxide. -
Cool back to -78°C .
-
Add a solution of TsCl (1.0 eq) in THF dropwise. Do not use excess TsCl.
-
Allow the reaction to warm slowly to RT overnight. The mono-tosylate intermediate will cyclize in situ.
-
Workup: Quench with water, extract with EtOAc, and concentrate.
-
Purification: Flash chromatography is essential here to separate the spiro-oxetane from unreacted diol or bis-tosylate byproducts.
-
Step 4: N-Desulfonylation (Deprotection)
Magnesium in methanol provides a mild reductive cleavage of the sulfonamide without compromising the strained oxetane ring.
-
Reagents: N-Tosyl spirocycle (Step 3 product), Magnesium turnings (5-10 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve the protected amine in anhydrous MeOH.
-
Add Mg turnings (activated by scratching or iodine).
-
Sonicate the mixture for 1–2 hours. The mechanical action of sonication is crucial to keep the Mg surface active.
-
Note: The reaction is exothermic; monitor temperature.
-
Workup: Filter off excess Mg. Concentrate the filtrate. Partition the residue between
and saturated . Extract the aqueous layer multiple times with (the free amine is polar). -
Dry and concentrate to yield the Free Base (2-Oxa-7-azaspiro[3.5]nonane) .
-
Step 5: Formation of the Hemioxalate Salt
The free base is an oil or low-melting solid; the oxalate salt is the preferred stable form for storage.
-
Reagents: Free Base, Anhydrous Oxalic Acid, Ethanol or
. -
Stoichiometry: 2 moles of Amine : 1 mole of Oxalic Acid.
-
Procedure:
-
Dissolve the Free Base (e.g., 4.6 mmol) in a minimal amount of EtOH or
. -
Dissolve Anhydrous Oxalic Acid (0.5 eq, e.g., 2.3 mmol) in EtOH.
-
Add the acid solution to the amine solution dropwise with stirring.
-
A white precipitate (Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate) will form.
-
Filter, wash with cold
, and dry under vacuum.[2]
-
Workflow Visualization
Caption: Operational workflow for the synthesis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
Key Data & Troubleshooting
| Parameter | Specification / Observation |
| Target CAS | 1429056-28-9 (Hemioxalate) |
| Free Base CAS | 241820-91-7 |
| Molecular Weight | Free Base: 127.19 g/mol ; Hemioxalate: ~172.2 g/mol (per amine unit) |
| Appearance | White crystalline solid (Salt form) |
| 1H NMR (D2O) | |
| Troubleshooting Step 3 | If yield is low, ensure anhydrous conditions . Moisture kills the dialkoxide. If bis-tosylation occurs (major byproduct), reduce TsCl to 0.95 eq and add very slowly at -78°C. |
| Troubleshooting Step 4 | If deprotection is slow, add a crystal of |
References
-
Aldabbagh, F. et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864–13874.
- Primary reference for the N-tosyl route, cyclization conditions, and salt form
-
Carreira, E. M. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition, 49(48), 9038-9056.
- Foundational review on oxetane properties and general synthesis str
- Wuitschik, G. et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Procedure for converting 2-Oxa-7-azaspiro[3.5]nonane hemioxalate to free base
Application Note: Protocol for the Conversion of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate to Free Base
Part 1: Executive Summary & Chemical Strategy
The Challenge: 2-Oxa-7-azaspiro[3.5]nonane is a valuable spirocyclic building block in medicinal chemistry, often supplied as a hemioxalate salt (2:1 amine:acid stoichiometry) to ensure shelf stability and crystallinity. While the salt form prevents oxidation and polymerization, the free base is required for nucleophilic substitutions, reductive aminations, or transition-metal catalyzed cross-couplings.
The Solution: This protocol details the conversion of the hemioxalate salt to the free amine. Unlike simple lipophilic amines, this spirocyclic ether-amine possesses moderate water solubility, creating a risk of yield loss during aqueous workup.
Strategic Pillars:
-
pH Control: We utilize a strong inorganic base (NaOH) to ensure complete deprotonation (
), pushing the equilibrium entirely toward the free amine. -
Phase Partitioning: To counteract the amine's water solubility, we employ a "Salting Out" strategy combined with a polarity-optimized organic solvent system.
-
Stability: The oxetane ring (4-membered ether) is acid-sensitive but base-stable. The protocol avoids prolonged acidic exposure or high-temperature distillation.
Part 2: Materials & Equipment
| Category | Item | Specification/Notes |
| Reagent | 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | CAS: 1429056-28-9 |
| Reagent | Sodium Hydroxide (NaOH) | 2M or 5M aqueous solution |
| Reagent | Sodium Chloride (NaCl) | Solid, anhydrous (for saturation) |
| Solvent | Dichloromethane (DCM) | HPLC Grade (Primary extraction solvent) |
| Solvent | Isopropanol (IPA) | Optional (additive for polar extraction) |
| Drying Agent | Sodium Sulfate ( | Anhydrous, granular |
| Equipment | Separatory Funnel | Borosilicate glass |
| Equipment | pH Indicator Strips | Range 0–14 (or digital pH probe) |
| Equipment | Rotary Evaporator | Bath temp < 40°C |
Part 3: Experimental Protocol
Method A: Biphasic Extraction (Standard Protocol)
Recommended for scales > 100 mg where the amine is moderately lipophilic.
Step 1: Dissolution & Basification
-
Weigh the hemioxalate salt into a flask.
-
Add distilled water (approx. 10 mL per gram of salt). Stir until fully dissolved.
-
Note: If the salt is stubborn, mild warming (30°C) is permissible, but avoid high heat.
-
-
Place the flask in an ice-water bath (0°C).
-
Slowly add 5M NaOH dropwise with stirring.
-
Critical Checkpoint: Monitor pH. Continue addition until pH reaches 12–14 .
-
Why? The
of the secondary amine is likely ~10–11. To ensure >99% exists as the free base, the pH must be at least 2 units higher than the .
-
Step 2: Salting Out (The Yield Booster)
-
Add solid NaCl to the aqueous basic solution until saturation is reached (undissolved salt remains visible).
-
Stir for 5 minutes.
-
Mechanism: This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the organic free amine in water (Salting-out effect), forcing it into the organic phase.
-
Step 3: Extraction
-
Transfer the mixture to a separatory funnel.
-
Solvent Choice:
-
Standard: Extract with DCM (3 x volume of aqueous layer).
-
For Difficult Cases: If the amine is highly water-soluble, use DCM:IPA (3:1 ratio) . The alcohol helps solvate the polar amine into the organic layer.
-
-
Shake vigorously for 2 minutes and allow layers to separate.
-
Collect the lower organic layer.
-
Repeat the extraction 3 times . Combine all organic fractions.
Step 4: Drying & Concentration
-
Dry the combined organic layers over anhydrous
for 15 minutes. -
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Caution: The free base has a molecular weight of ~127 g/mol . While spiro-fused systems are less volatile than linear analogs, do not use high vacuum (< 10 mbar) with a hot bath . Keep bath temperature
and stop immediately when solvent is removed.
-
Method B: Solid Phase Extraction (High Purity/Small Scale)
Recommended for < 100 mg scales or if Method A yields are low.
-
Conditioning: Use a Strong Cation Exchange (SCX-2) cartridge. Pre-wet with Methanol (MeOH).[1][2]
-
Loading: Dissolve the hemioxalate salt in minimal MeOH (or water if insoluble) and load onto the cartridge.
-
Action: The amine binds to the sulfonic acid resin; oxalate ions and non-basic impurities pass through.
-
-
Washing: Flush the cartridge with 2-3 column volumes of MeOH .
-
Result: Removes neutral impurities and residual oxalic acid.
-
-
Elution: Elute the free amine using 2M Ammonia in Methanol (
/MeOH) . -
Isolation: Concentrate the eluate to obtain the pure free base.
Part 4: Quality Control & Validation
Every protocol requires a "Definition of Done." Use these criteria to validate your free base.
| Test | Expected Result (Free Base) | Contrast with Salt |
| Salt form | ||
| Solubility | Soluble in pure DCM/Ether. | Salt is insoluble in non-polar organics. |
| pH Check | Dissolve trace amount in water; pH should be basic (~10). | Salt solution is acidic (pH ~2-3). |
| Appearance | Viscous oil or low-melting solid. | High-melting crystalline solid. |
Part 5: Workflow Visualization
The following diagram illustrates the decision logic and workflow for Method A (Biphasic Extraction), emphasizing the critical "Salting Out" step often missed in standard protocols.
Figure 1: Optimized workflow for the conversion of spirocyclic amine salts to free bases, highlighting the critical salting-out step to maximize recovery.
Part 6: References
-
Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) Product Specification. Retrieved from
-
BenchChem. Technical Support: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates. Retrieved from
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. (General reference for spirocyclic amine handling).
-
ResearchGate Discussion. Best way to convert amine salt to free base. Retrieved from
-
PubChem. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Compound Summary. Retrieved from
Sources
Application Notes and Protocols: Reductive Amination Conditions Using 2-Oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Oxa-7-azaspiro[3.5]nonane in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with improved physicochemical and pharmacological properties is a constant endeavor. The spirocyclic oxetane moiety has emerged as a valuable structural motif, with 2-Oxa-7-azaspiro[3.5]nonane being a particularly noteworthy building block. Its rigid, three-dimensional structure offers a compelling alternative to more traditional heterocycles like morpholine, providing a unique vector in chemical space for optimizing drug-target interactions.[1][2] The oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity while modulating the basicity of the adjacent amine.[2]
Reductive amination stands as one of the most robust and widely utilized methods for the N-alkylation of secondary amines, making it a cornerstone reaction in the synthesis of pharmaceutical candidates.[3] This one-pot reaction, which combines a carbonyl compound and an amine to form a new, more complex amine, is favored for its operational simplicity and broad substrate scope.[4] These application notes provide a comprehensive guide to the reductive amination of 2-Oxa-7-azaspiro[3.5]nonane, offering detailed protocols, mechanistic insights, and practical guidance for its successful implementation in drug discovery programs.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
The reductive amination of a secondary amine like 2-Oxa-7-azaspiro[3.5]nonane with an aldehyde or ketone proceeds through a two-step sequence that is typically conducted in a single reaction vessel.[4]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion intermediate. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[5]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[5] The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the iminium ion intermediate.[4]
Caption: Mechanism of Reductive Amination.
Recommended Reducing Agents and Reaction Conditions
The selection of an appropriate reducing agent and solvent system is paramount for a successful reductive amination. For a substrate like 2-Oxa-7-azaspiro[3.5]nonane, mild and selective conditions are generally preferred to avoid side reactions.
| Reducing Agent | Typical Solvents | Key Characteristics & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Highly Recommended. Mild and selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Can be used in a one-pot procedure.[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and selective, but highly toxic due to the potential generation of HCN, especially under acidic conditions. NaBH(OAc)₃ is a safer alternative.[4] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the starting aldehyde or ketone. Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[4] |
Experimental Protocols
The following protocols provide a general framework for the reductive amination of 2-Oxa-7-azaspiro[3.5]nonane. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This is the most common and efficient method for the N-alkylation of secondary amines.[5]
Materials:
-
2-Oxa-7-azaspiro[3.5]nonane (or its salt, e.g., oxalate salt)
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, for less reactive ketones)
-
Triethylamine (if starting from the amine salt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Oxa-7-azaspiro[3.5]nonane (1.0 equivalent). If using the oxalate salt, add triethylamine (2.2 equivalents) and stir for 10-15 minutes to generate the free base.
-
Dissolve the amine in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.
-
If reacting with a less reactive ketone, a catalytic amount of acetic acid (0.1-0.5 equivalents) can be added at this stage.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
Nucleophilic substitution reactions with 2-Oxa-7-azaspiro[3.5]nonane
Application Note: Nucleophilic Substitution Protocols for 2-Oxa-7-azaspiro[3.5]nonane
Executive Summary: The "Escape from Flatland"
In modern drug discovery, 2-Oxa-7-azaspiro[3.5]nonane (CAS: 241820-91-7 for free base) has emerged as a critical "high-value" building block. It serves as a superior bioisostere for morpholine and piperidine.
Unlike traditional flat aromatic rings, this spirocyclic scaffold introduces defined three-dimensionality (
Key Advantages:
-
Lipophilicity Modulation: Lowers LogP compared to carbocyclic spirocycles.
-
Metabolic Stability: The oxetane ring blocks metabolic soft spots often found in gem-dimethyl groups.
-
Basicity Tuning: The inductive effect of the oxetane oxygen lowers the
of the piperidine nitrogen (approx. 8.5–9.0) compared to parent piperidine (~11.0), improving bioavailability and reducing hERG liability.
Chemical Profile & Handling
Before initiating synthesis, researchers must account for the physical form of the reagent. It is most commonly supplied as an Oxalate Salt to ensure stability.
| Property | Data | Note |
| Formula | Check CoA for exact stoichiometry. | |
| MW (Free Base) | 127.18 g/mol | Use this for molarity calculations after correction. |
| MW (Salt) | ~172.20 g/mol (varies) | CRITICAL: Adjust mass input based on salt form. |
| Solubility | Water, DMSO, MeOH | Poor solubility in non-polar solvents (Hexane/Et2O). |
| Stability | Acid-sensitive (Oxetane) | Avoid strong Lewis acids ( |
Strategic Decision Tree
Select the appropriate protocol based on your electrophile.
Figure 1: Decision matrix for functionalizing 2-Oxa-7-azaspiro[3.5]nonane.
Detailed Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
The "Workhorse" Reaction. Ideal for attaching the spirocycle to heteroaromatic scaffolds (pyridines, pyrimidines).
Mechanism: The secondary amine (N7) attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group (Cl, F, or Br).
Reagents:
-
Substrate: 1.0 equiv (e.g., 4-chloropyrimidine).
-
Nucleophile: 2-Oxa-7-azaspiro[3.5]nonane oxalate (1.2 equiv).
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv). Note: Carbonate is preferred to break the oxalate salt in situ. -
Solvent: DMF, NMP, or DMSO (Anhydrous).
Step-by-Step:
-
Charge: To a reaction vial, add the aryl halide (1.0 eq), spirocyclic amine oxalate salt (1.2 eq), and finely ground
(3.0 eq). -
Solvate: Add anhydrous DMF (concentration ~0.2 – 0.5 M).
-
Reaction: Seal and heat to 80–100°C for 4–16 hours.
-
Monitoring: LCMS should show conversion to product (
).
-
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash 3x with 5% LiCl solution or water (to remove DMF).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient). The product is usually polar; start with 0% MeOH and ramp to 10%.
Troubleshooting:
-
Low Yield? If the aryl halide is unreactive, switch to Protocol C (Pd-catalysis) rather than increasing temp >140°C, which risks oxetane degradation.
Protocol B: Aliphatic Alkylation
For attaching alkyl chains or linkers.
Reagents:
-
Electrophile: Alkyl bromide/iodide or Mesylate (1.0 equiv).
-
Nucleophile: Spirocycle oxalate (1.1 equiv).
-
Base:
(3.0 equiv) or + KI (cat). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Suspend the spirocycle oxalate and base in MeCN. Stir at RT for 15 min to ensure free-basing.
-
Add the alkyl halide.
-
Heat to 60°C (if bromide) or RT (if iodide).
-
Monitor consumption of the alkyl halide.
-
Filter off inorganic salts and concentrate.
Protocol C: Buchwald-Hartwig Cross-Coupling
For unactivated aryl bromides/chlorides where
Rationale: The steric bulk of the spirocycle requires a specific catalytic system. RuPhos is the ligand of choice for secondary amines with moderate steric hindrance.
Reagents:
-
Catalyst: RuPhos-Pd-G3 or G4 (2–5 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv). Warning: NaOtBu is moisture sensitive.
-
Solvent: Toluene or 1,4-Dioxane (Deoxygenated).
Step-by-Step:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.
-
Charge Solids: Add Aryl Bromide (1.0 eq), Spirocycle oxalate (1.2 eq), NaOtBu (2.5 eq - extra base needed to neutralize oxalate), and Catalyst.
-
Solvate: Add sparged Toluene.
-
Heat: 80–100°C for 2–12 hours.
-
Filter: Pass through a Celite plug to remove Pd residues.
Experimental Workflow Visualization
Figure 2: Standard operational workflow for handling the oxalate salt of 2-Oxa-7-azaspiro[3.5]nonane.
References & Authority
-
Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties."[1][2] Angewandte Chemie International Edition. This is the seminal paper establishing these molecules as bioisosteres.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie. Discusses the metabolic stability and "Escape from Flatland" concept.
-
Barnes-Seeman, D. (2014). "Spirocyclic piperidines in drug discovery." Journal of Medicinal Chemistry. Provides comparative
and lipophilicity data. -
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Detailed protocols for
and handling.
Sources
Application Note: Buchwald-Hartwig Coupling of Spirocyclic Amines
Topic: Buchwald-Hartwig Coupling with Spirocyclic Amines Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
"Escaping Flatland": Overcoming Steric and Conformational Barriers in C-N Cross-Coupling [1]
Executive Summary & Scientific Rationale
Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) have emerged as high-value bioisosteres for morpholines and piperidines in drug discovery.[1] They offer increased metabolic stability and defined 3D vectors ("escape from flatland") without significantly increasing lipophilicity.[1]
However, coupling these amines presents distinct challenges compared to their acyclic or simple cyclic counterparts:[1][2][3]
-
Steric Bulk: The gem-disubstitution at the spiro-center creates significant steric pressure near the nitrogen nucleophile.
-
Conformational Rigidity: Unlike flexible alkyl amines, spirocycles cannot easily adopt low-energy conformations to accommodate the crowded coordination sphere of Palladium during the amine binding step.
-
Nucleophilicity: While generally nucleophilic, the steric environment can retard the attack on the Pd(II) intermediate, making the catalyst susceptible to off-cycle deactivation (e.g., formation of Pd-black or inactive dimers).
This guide provides a rational, mechanism-based approach to coupling spirocyclic amines, moving beyond "bucket chemistry" screening to targeted ligand and catalyst selection.[1]
Critical Parameter Selection: The "Why" Before the "How"
Ligand Selection: The Steric/Electronic Balance
Success relies on matching the ligand to the amine class. The rate-determining step (RDS) shifts based on the amine's steric profile.
-
Secondary Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane):
-
Challenge: Reductive elimination is often the RDS due to the bulk of the resulting product.
-
Solution: RuPhos or XPhos . These ligands are bulky but electron-rich.[1] RuPhos, in particular, facilitates the reductive elimination of bulky diaryl/alkyl amines.
-
-
Primary Spirocyclic Amines (e.g., spiro[3.3]heptan-2-amine):
-
Challenge: Binding of the amine to the Pd(II) center and preventing
-hydride elimination (if -hydrogens are present, though less common in spiro-cores). -
Solution: BrettPhos or tBuBrettPhos .[4] These ligands are designed to be extremely selective for primary amines, preventing the over-arylation that leads to tertiary amine byproducts.
-
The Palladium Source: The Case for Precatalysts
Avoid generating catalysts in situ from Pd(OAc)
-
Why? In situ reduction is inconsistent and can lead to an induction period where the unstable spirocyclic amine might degrade or the aryl halide might undergo dehalogenation.
-
Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., RuPhos Pd G4).[1] These release the active mono-ligated Pd(0) species immediately upon exposure to base, ensuring a high concentration of active catalyst from
.
Base & Solvent Systems[4]
-
Strong Base (NaOtBu, LiHMDS): Preferred for non-sensitive substrates.[1] Fast reaction rates.
-
Weak Base (Cs
CO , K PO ): Required if the substrate contains esters, nitriles, or base-sensitive heterocycles.[1] Requires higher temperatures (80-100 °C) and often longer times.[1]
Visualizing the Decision Process
The following workflow illustrates the logic for selecting reaction conditions based on the specific spirocyclic amine structure.
Figure 1: Decision tree for selecting Buchwald-Hartwig conditions for spirocyclic amines.
Experimental Protocols
Protocol A: Secondary Spirocyclic Amines (The "RuPhos" Method)
Target: Coupling 2-azaspiro[3.3]heptane (or analogs) with Heteroaryl Chlorides.[1] Scope: Ideal for sterically demanding couplings where reductive elimination is the bottleneck.
Reagents:
-
Aryl/Heteroaryl Chloride (1.0 equiv)[1]
-
Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)[1]
-
Base: NaOtBu (1.5 equiv) [Use Cs
CO (2.0 equiv) if sensitive] -
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. If using NaOtBu, ensure strict exclusion of moisture.
-
Solids Addition: Weigh the Aryl Chloride, RuPhos Pd G4, and Base into the vial in air (G4 precatalysts are air-stable).
-
Note: If the amine is a solid salt (e.g., HCl salt), add it now and increase base to 2.5 equiv.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
).[1] -
Liquids Addition:
-
Add the anhydrous solvent via syringe.
-
Add the Spirocyclic Amine (if liquid/free base) via syringe.
-
-
Reaction: Place in a pre-heated block at 65 °C . Stir vigorously (critical for heterogeneous base mixtures).
-
Monitoring: Check by LCMS at 1 hour. Most reactions complete within 2-4 hours.[1]
-
-
Work-up: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Primary Spirocyclic Amines (The "BrettPhos" Method)
Target: Coupling spiro[3.3]heptan-2-amine with Aryl Bromides/Chlorides.[1] Scope: High selectivity for mono-arylation.
Reagents:
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.5 mol%)[1]
-
Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu (1.4 equiv)[1]
-
Solvent: Dioxane or THF[5]
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry Schlenk tube or vial under Argon.
-
Solids Addition: Add Aryl Halide (if solid) and BrettPhos Pd G4.
-
Liquids/Base Addition:
-
Add solvent and liquid amine.
-
Crucial Step: If using LiHMDS (solution), add it last dropwise to the mixture at RT. This prevents base-mediated degradation of the catalyst before substrate binding.
-
-
Reaction: Heat to 80-100 °C .
-
Note: Primary amines often require slightly higher temperatures than secondary amines to overcome the activation barrier for oxidative addition if the aryl halide is electron-rich.
-
-
Work-up: Quench with saturated NH
Cl (if using LiHMDS) before extraction.
Quantitative Comparison of Conditions
| Parameter | Standard Conditions | Optimized Spirocyclic Conditions |
| Pd Source | Pd(OAc) | RuPhos Pd G4 or BrettPhos Pd G4 |
| Ligand | BINAP / PPh | RuPhos (2° amines), BrettPhos (1° amines) |
| Activation | In situ (slow, variable) | Precatalyst (Instant active species) |
| Temp | 100-120 °C | 60-80 °C (Milder, less decomposition) |
| Typical Yield | 30-50% (Variable) | 80-95% (Consistent) |
Troubleshooting Guide
Problem: Low Conversion (Stalled Reaction)
-
Cause: Catalyst poisoning or inactive Pd dimer formation.
-
Fix: Switch to a "Generational" precatalyst (G3/G4) if using in situ mixing. Increase temperature by 10°C. Ensure spirocyclic amine is free of metal chelating impurities (common in commercial sources).
Problem: Dehalogenation of Aryl Halide (Ar-Cl -> Ar-H)
-
Cause:
-hydride elimination from the amine is unlikely in spirocycles. The source is likely the solvent (THF/Dioxane) acting as a hydride source or trace moisture. -
Fix: Switch solvent to Toluene . Use a bulkier ligand (e.g., tBuBrettPhos ) to crowd out the reduction pathway.
Problem: Bis-arylation (Primary Amines only)
-
Cause: The product (secondary amine) is more reactive than the starting material.[3]
-
Fix: Use BrettPhos .[2][4][5][6][7] Its steric bulk is specifically tuned to prevent the coordination of the secondary amine product, halting the reaction at the mono-arylated stage.
References
-
Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.[1][5] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016, 116 (19), 12564–12649.[1] Link[1]
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4 , 916-920.[1] Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[1][5] Link
-
Burkhard, J. A., et al. "Spirocyclic Motifs in Drug Discovery." Journal of Medicinal Chemistry, 2014, 57 (19), 8027–8043. (Context on "Escape from Flatland"). Link[1]
Sources
- 1. One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to Solvent Selection for Reactions and Crystallizations Involving Hemioxalate Salts
Abstract
Hemioxalate salts represent a valuable class of pharmaceutical compounds, often exhibiting improved physicochemical properties such as enhanced stability and tailored solubility compared to their freebase or other salt forms.[1] The success of synthesizing, purifying, and formulating these salts is critically dependent on the rational selection of a solvent system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically select solvents for processes involving hemioxalate salts. It moves beyond simple solubility data, delving into the causal relationships between solvent properties and their impact on reaction kinetics, salt stability, and crystallization outcomes. We present a systematic workflow, detailed experimental protocols, and the underlying scientific principles to empower scientists to make informed, efficient, and robust solvent choices.
Introduction: The Critical Role of the Solvent
A solvent is not merely a medium in which a reaction occurs; it is an active participant that can profoundly influence reaction pathways, equilibrium positions, and the solid-state properties of the final product.[2] For ionic species like hemioxalate salts, the solvent's ability to solvate charged moieties, engage in hydrogen bonding, and stabilize transition states dictates the overall process efficiency.[3][4] An inappropriate solvent can lead to poor solubility, low reaction yield, salt disproportionation, or the formation of undesirable polymorphs, creating significant hurdles in development.[5]
This document provides the foundational knowledge and practical protocols to navigate the complexities of solvent selection. We will explore the fundamental interactions between solvents and hemioxalate salts, detail the impact of solvent choice on process outcomes, and provide a systematic screening protocol to identify the optimal solvent or solvent system for a given application.
Fundamental Principles: Solvent-Hemioxalate Interactions
Hemioxalate salts consist of a protonated active pharmaceutical ingredient (API) cation and a hydrogen oxalate (hemioxalate) anion. Understanding how a solvent interacts with these ionic components is the first step in rational selection. The key solvent properties to consider are polarity, proticity, and coordinating ability.
-
Polarity: Characterized by the dielectric constant (ε), polarity governs a solvent's ability to separate and stabilize ions.[2] Highly polar solvents are effective at dissolving ionic salts by overcoming the lattice energy of the crystal.[6][7]
-
Proticity: This distinguishes between solvents that can donate a hydrogen bond (protic) and those that cannot (aprotic).[6][8] This is arguably the most critical factor for reactions involving ionic species.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions through ion-dipole interactions and hydrogen bonding.[9][10] This strong solvation can stabilize charged intermediates in reactions like SN1 but can also "cage" and deactivate nucleophiles, slowing SN2 reactions.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds. They solvate cations effectively via their negative dipoles but leave anions relatively unsolvated and highly reactive.[6][9] This makes them ideal for promoting reactions that require a potent nucleophile, such as SN2 substitutions.[8][11]
-
Caption: Solvent interaction with hemioxalate ions.
Table 1: Properties of Common Laboratory Solvents
This table provides a reference for comparing potential solvents. The International Council for Harmonisation (ICH) guidelines classify solvents based on their toxicity, which is a critical consideration for pharmaceutical applications.[13]
| Solvent | Chemical Class | Type | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | ICH Class |
| Water | Water | Polar Protic | 80.1 | 100 | - |
| Methanol | Alcohol | Polar Protic | 32.7 | 65 | 2 |
| Ethanol | Alcohol | Polar Protic | 24.5 | 78 | 3 |
| Isopropanol (IPA) | Alcohol | Polar Protic | 19.9 | 82 | 3 |
| Acetonitrile (MeCN) | Nitrile | Polar Aprotic | 37.5 | 82 | 2 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 46.7 | 189 | 3 |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | 36.7 | 153 | 2 |
| Acetone | Ketone | Polar Aprotic | 20.7 | 56 | 3 |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | 7.6 | 66 | 2 |
| Dichloromethane (DCM) | Halogenated | Nonpolar | 9.1 | 40 | 2 |
| Toluene | Aromatic | Nonpolar | 2.4 | 111 | 2 |
| Heptane | Alkane | Nonpolar | 1.9 | 98 | 3 |
Impact of Solvent Choice on Process Outcomes
Solubility and Solution Stability
The primary function of a solvent is to dissolve reactants to allow a homogenous reaction. For hemioxalate salts, solubility is governed by the equilibrium between the solid crystal lattice and the solvated ions. A key risk during development is salt disproportionation , where the salt reverts to its less soluble free acid or base form.[5] This can be triggered by changes in pH, temperature, or the introduction of water into an organic system.[14]
-
High Polarity Solvents: Generally favor higher salt solubility.
-
Protic Solvents: Can stabilize the salt form through hydrogen bonding, but excess proticity (especially from water) can sometimes promote hydrolysis or disproportionation depending on the pKa difference between the API and oxalic acid.
Reaction Kinetics and Selectivity
The solvent environment directly affects the energy of the transition state, thereby altering the reaction rate.[2][3]
-
Reactions Forming Charged Intermediates (e.g., SN1): Rates are accelerated by polar protic solvents, which can stabilize the developing carbocation and the leaving group.[2][9][11]
-
Reactions Involving Charged Nucleophiles (e.g., SN2): Rates are significantly faster in polar aprotic solvents. These solvents leave the nucleophile unsolvated and highly reactive, lowering the activation energy.[6][11]
Crystallization and Polymorph Control
The solvent from which a salt is crystallized is a determining factor for its final solid-state form (crystal habit, polymorphism, and solvate formation).
-
Solubility Gradient: The rate of supersaturation, controlled by solvent/antisolvent choice and temperature, influences crystal size and morphology.
-
Solvent-Salt Interaction: Specific interactions, like hydrogen bonding between the solvent and the salt, can direct the crystal packing, leading to the formation of a specific polymorph or a stable solvate.[15] Slurry experiments in various solvents are essential for assessing phase stability and identifying the most stable crystalline form.[1]
A Systematic Protocol for Solvent Screening
A structured, multi-step approach is the most efficient way to identify and optimize a solvent system. This process de-risks development by identifying potential issues early.[16][17]
Caption: A multi-step workflow for solvent selection.
Protocol 4.1: Small-Scale Solubility Assessment
Objective: To rapidly determine the approximate solubility of the hemioxalate salt in a range of candidate solvents.
Materials:
-
Hemioxalate salt (pre-weighed ~10 mg portions).
-
Candidate solvents (e.g., water, methanol, ethanol, IPA, acetonitrile, acetone, THF, 2-MeTHF).
-
2 mL glass vials with screw caps.
-
Vortex mixer.
-
Heating block or water bath.
Methodology:
-
Add a 10 mg portion of the hemioxalate salt to a labeled 2 mL vial.
-
Add the first candidate solvent in 100 µL increments.
-
After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
-
Visually inspect for complete dissolution against a dark background.
-
If the solid does not dissolve, continue adding 100 µL increments up to a total volume of 1 mL.
-
If the solid remains undissolved at 1 mL (concentration <10 mg/mL), gently heat the vial to 40-50°C for 10 minutes and observe any changes. Note any dissolution upon heating.
-
Record the volume of solvent required for complete dissolution to estimate the solubility (e.g., if dissolved in 200 µL, solubility is ~50 mg/mL).
-
Repeat for all candidate solvents.
-
Data Analysis: Classify solvents as "High Solubility" (>50 mg/mL), "Moderate Solubility" (10-50 mg/mL), or "Low Solubility" (<10 mg/mL). This classification guides the selection for the next stage. For crystallization, a solvent with moderate solubility that increases with temperature is often ideal.
Protocol 4.2: Test Reaction and Purity Assessment
Objective: To evaluate the impact of down-selected solvents on reaction performance (yield, impurity profile).
Materials:
-
Reactants for hemioxalate salt formation.
-
Top 3-5 candidate solvents from Protocol 4.1.
-
Reaction vessels (e.g., round-bottom flasks).
-
Stirring and temperature control equipment.
-
Analytical equipment (HPLC, UPLC) for purity analysis.
Methodology:
-
Set up parallel reactions in each of the candidate solvents. Ensure all other parameters (stoichiometry, temperature, reaction time) are identical.
-
Charge the reactants to the respective solvents.
-
Run the reactions for the predetermined time. Monitor the reaction progress by taking small aliquots for analysis if possible.
-
Upon completion, quench the reaction if necessary.
-
Isolate a crude sample from each reaction mixture (e.g., by solvent evaporation).
-
Dissolve a small, known amount of each crude sample in a suitable diluent and analyze by HPLC/UPLC.
-
Data Analysis: Compare the results from each solvent. Look for:
-
Conversion: Percentage of starting material consumed.
-
Product Purity: Area percent of the desired hemioxalate salt peak.
-
Impurity Profile: Presence of new or elevated levels of impurities, which may indicate solvent-related side reactions. Select the solvent that provides the best balance of high conversion and purity.
-
Protocol 4.3: Solution Stability and Disproportionation Check
Objective: To assess the stability of the hemioxalate salt in the lead candidate solvent(s) over a typical process time.
Materials:
-
Purified hemioxalate salt.
-
Lead candidate solvent(s).
-
Vials, temperature-controlled shaker/stirrer.
-
Analytical equipment (HPLC for chemical purity, PXRD for solid form analysis).
Methodology:
-
Prepare a solution of the hemioxalate salt in the candidate solvent at a concentration relevant to the intended process.
-
Stir the solution at the target process temperature for an extended period (e.g., 24-48 hours).
-
Visually inspect the solution at regular intervals for any precipitation. The formation of a new solid may indicate disproportionation to the less soluble freebase.
-
Take aliquots at time points (e.g., T=0, 4, 8, 24 hours) and analyze by HPLC to check for any degradation (loss of parent peak area or formation of new impurity peaks).
-
If a precipitate forms, isolate it by filtration, dry it, and analyze by Powder X-ray Diffraction (PXRD). Compare the resulting pattern to reference patterns of the hemioxalate salt and the freebase to confirm its identity.
-
Data Analysis: A suitable solvent will show no significant degradation of the salt in solution and no evidence of disproportionation under process-relevant conditions.
Conclusion
The selection of a solvent for reactions involving hemioxalate salts is a multi-faceted decision that extends far beyond simple solubility. It requires a strategic and systematic investigation grounded in the principles of physical organic chemistry. By understanding the interplay between solvent polarity and proticity and the ionic nature of the salt, researchers can predict and control reaction outcomes. The workflow and protocols presented in this guide provide a robust framework for identifying a solvent system that ensures high reactivity, stability, and control over the final solid-state form. This methodical approach minimizes costly trial-and-error experimentation, accelerates development timelines, and ultimately leads to more robust and reliable manufacturing processes.
References
-
Wikipedia. (n.d.). Solvent effects. Retrieved from Wikipedia. [Link]
- Dunn, P., et al. (2019). Tianeptine oxalate salts and polymorphs. U.S.
-
ChemTalk. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Retrieved from ChemTalk. [Link]
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from Orango. [Link]
-
Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from Contract Pharma. [Link]
-
Oreate AI Blog. (2025). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Retrieved from Oreate AI Blog. [Link]
-
PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). Retrieved from PSIBERG. [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from Onyx Scientific. [Link]
-
Wiley Online Library. (n.d.). Salt Screening and Selection. Retrieved from Wiley Online Library. [Link]
-
Anderson, N. G. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]
-
Tshepelevitsh, S., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(23), 8527. [Link]
-
ResearchGate. (2016). Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. Retrieved from ResearchGate. [Link]
-
Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 22(8), 4946-4956. [Link]
-
International Journal of Social Science and Education. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from ijsse.com. [Link]
-
Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 512-544. [Link]
-
Journal of Chemical & Engineering Data. (1993). Solubilities of Salts in Mixed Solvents. Retrieved from nupeg.ufrn.br. [Link]
-
ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Retrieved from RSC Publishing. [Link]
-
ACS Omega. (2020). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from ACS Publications. [Link]
-
figshare. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved from figshare. [Link]
-
Chemistry LibreTexts. (2022). Solvent Effects. Retrieved from Chemistry LibreTexts. [Link]
-
Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from Quora. [Link]
-
PubMed. (2015). Molecular Salts and Co-Crystals of Mirtazapine With Promising Physicochemical Properties. Retrieved from PubMed. [Link]
-
MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from MIT DSpace. [Link]
-
Knowledge at UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from Knowledge at UChicago. [Link]
-
ResearchGate. (2021). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. Retrieved from ResearchGate. [Link]
-
HAF Equipment, Inc. (2022). Material Handling Challenges in Manufacturing with Salt. Retrieved from HAF Equipment, Inc. [Link]
-
ResearchGate. (2025). Effect of pretreatment on oxalate content and physicochemical properties of taro starch tuber grown in North Sumatra, Indonesia. Retrieved from ResearchGate. [Link]
-
MDPI. (2025). Challenges in Resolubilisation of Rare Earth Oxalate Precipitates Using EDTA. Retrieved from MDPI. [Link]
-
Wikipedia. (n.d.). Oxalate. Retrieved from Wikipedia. [Link]
-
The Solubility Company. (2024). Mitigating Salt Disproportionation Risks. Retrieved from The Solubility Company. [Link]
-
National Institutes of Health. (2020). Oxidative Dissolution of Metals in Organic Solvents. Retrieved from NIH. [Link]
-
FooDB. (2010). Showing Compound Oxalates (FDB007306). Retrieved from FooDB. [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from Crystal Pharmatech. [Link]
-
MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from MDPI. [Link]
Sources
- 1. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thesolubilitycompany.com [thesolubilitycompany.com]
- 6. psiberg.com [psiberg.com]
- 7. quora.com [quora.com]
- 8. Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions [tengerchemical.com]
- 9. theorango.com [theorango.com]
- 10. Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog [oreateai.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. crystalpharmatech.com [crystalpharmatech.com]
- 15. researchgate.net [researchgate.net]
- 16. onyxipca.com [onyxipca.com]
- 17. Salt Screening and Selection [ouci.dntb.gov.ua]
Application Note: Scalable Synthesis and Process Optimization of 2-Oxa-7-azaspirononane
Application Note: Scalable Synthesis and Process Optimization of 2-Oxa-7-azaspiro[1]nonane
Target Audience: Researchers, process chemists, and drug development professionals.
Introduction & Rationale
Spirocyclic oxetanes, particularly 2-oxa-7-azaspiro[1]nonane , are increasingly recognized as premier bioisosteres for morpholine and piperazine rings in modern drug discovery[2],[3]. The incorporation of this rigid, spirocyclic scaffold often leads to enhanced metabolic stability, increased aqueous solubility, and modulated basicity (pKa) while maintaining the necessary exit vectors for target receptor binding[3].
Despite its utility, transitioning the synthesis of 2-oxa-7-azaspiro[1]nonane from milligram-scale discovery chemistry to multi-gram or kilogram process chemistry presents significant challenges. These challenges primarily center around the entropically disfavored formation of the highly strained 4-membered oxetane ring and the necessity to eliminate chromatographic purification steps on scale[2].
Retrosynthetic Analysis & Route Selection
Historically, the synthesis of 2-oxa-7-azaspiro[1]nonane relied on a multi-step sequence beginning with a Wittig olefination on 3-oxetanone[2]. This route is severely limited by the high cost, volatility, and instability of 3-oxetanone, rendering it unviable for large-scale manufacturing.
An alternative, highly scalable approach leverages the construction of the oxetane ring onto a pre-formed piperidine scaffold via the reduction of a dicarboxylate precursor to a 1,3-diol[4].
-
Protecting Group Strategy: Early literature utilized N-Tosyl (Ts) protection[2]; however, the harsh detosylation conditions (e.g., dissolving metal reduction or Mg/MeOH) are hazardous and poorly tolerated on scale. Substituting the Tosyl group with a tert-butyloxycarbonyl (Boc) group allows for a seamless, high-yielding deprotection using mild acidic conditions, making it the industry standard for scalable routes[5],[6].
Synthetic workflow for the scalable preparation of 2-Oxa-7-azaspiro[1]nonane oxalate.
Process Chemistry: Causality and Optimization
The critical bottleneck in this synthetic route is the oxetane ring closure . Forming a 4-membered oxetane ring from a 1,3-diol requires the conversion of one hydroxyl group into a good leaving group (mesylate), followed by deprotonation of the adjacent hydroxyl to trigger an intramolecular
This step is fraught with two major competing side reactions:
-
Dimesylation: If excess methanesulfonyl chloride (MsCl) is present, both alcohols are mesylated, leading to unreactive intermediates or elimination byproducts.
-
Intermolecular Polymerization: The alkoxide intermediate can attack another mesylate molecule instead of cyclizing, creating oligomeric ether waste.
The Process Solution: To circumvent these issues, process chemists employ a one-pot pseudo-high dilution technique [2]. By adding exactly 1.0 equivalent of MsCl via a syringe pump to a highly dilute solution of the diol, the steady-state concentration of the highly reactive monomesylate is kept negligible. Potassium tert-butoxide (KOtBu) is selected as the base because it is strong enough to deprotonate the alcohol but sterically hindered enough to be non-nucleophilic, preventing it from attacking the mesylate directly[2].
Mechanistic pathway of the 4-exo-tet oxetane ring closure via monomesylate.
Quantitative Data Summary
The transition from a discovery-scale methodology to a scalable process yields significant improvements in safety, cost, and environmental impact (E-factor).
| Metric | Discovery Route (Tosyl/LiAlH₄) | Scalable Route (Boc/LiBH₄) |
| Protecting Group | N-Tosyl (Harsh deprotection) | N-Boc (Mild acidic deprotection) |
| Reduction Reagent | LiAlH₄ (Pyrophoric, hazardous) | LiBH₄ (Safer, scalable profile) |
| Cyclization Control | Batch addition (High oligomerization) | Syringe pump (Pseudo-high dilution) |
| Purification Method | Silica Gel Chromatography | Salt Crystallization (Oxalate) |
| Overall Yield | 35 - 45% | 65 - 75% |
Step-by-Step Experimental Protocols
The following self-validating protocols are designed for multi-gram scale-up, utilizing in-process checkpoints to ensure reproducibility.
Protocol A: Synthesis of N-Boc-4,4-bis(hydroxymethyl)piperidine (Diol)
-
Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Reagents: Dissolve N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester (100.0 g, 0.30 mol) in anhydrous THF (800 mL).
-
Reduction: Cool the solution to 0 °C. Add Lithium Borohydride (
, 2.0 M in THF, 330 mL, 0.66 mol) dropwise over 2 hours.-
Causality Note: Maintain the internal temperature below 10 °C to prevent thermal runaway.
selectively reduces the esters while leaving the Boc carbamate intact.
-
-
Quench & Workup: Stir at room temperature for 12 hours. Carefully quench with saturated aqueous
(300 mL) at 0 °C to destroy excess hydride. Extract with EtOAc (3 x 500 mL). Wash combined organics with brine, dry over , and concentrate in vacuo to yield the diol as a white solid.-
Validation Checkpoint: Yield should be ~68 g (92%). TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material.
-
Protocol B: One-Pot Mesylation and Oxetane Cyclization
-
Setup: Equip a 5 L reactor with a mechanical stirrer and two programmable syringe pumps.
-
Preparation: Dissolve the diol from Protocol A (68.0 g, 0.27 mol) in anhydrous THF (2.5 L).
-
Causality Note: This high volume (~35 volumes) is critical to enforce the dilution required to prevent intermolecular etherification[2].
-
-
Simultaneous Addition: Over a period of 4 hours at 20 °C, simultaneously add:
-
Methanesulfonyl chloride (21.0 mL, 0.27 mol) in THF (100 mL) via Pump 1.
-
Potassium tert-butoxide (30.3 g, 0.27 mol) in THF (200 mL) via Pump 2.
-
-
Cyclization: After the addition is complete, stir for 1 hour. Add a second portion of KOtBu (90.9 g, 0.81 mol) in one rapid portion. Stir for an additional 3 hours at 40 °C to drive the sluggish 4-exo-tet cyclization to completion.
-
Workup: Quench with water (1 L), extract with MTBE (2 x 1 L). Concentrate the organics to afford 7-Boc-2-oxa-7-azaspiro[1]nonane.
-
Validation Checkpoint: Expected yield is ~46 g (75%).
-
Protocol C: Deprotection and Oxalate Salt Formation
-
Deprotection: Dissolve the crude Boc-spirocycle (45.0 g) in EtOAc (200 mL). Add 4M HCl in dioxane (150 mL) at 0 °C. Stir for 4 hours at room temperature. The hydrochloride salt will precipitate. Filter and dry.
-
Freebasing: Dissolve the HCl salt in 2M NaOH (200 mL) and extract with
(3 x 200 mL). Evaporate the solvent to yield the free base as a pale oil. -
Salt Formation: Dissolve the free base in hot ethanol (150 mL). Add a solution of oxalic acid (1.0 eq) in ethanol (50 mL). Cool to 0 °C to induce crystallization. Filter the highly crystalline bis(2-oxa-7-azaspiro[1]nonan-7-ium) ethanedioate (oxalate salt).
References
-
Gurry, M., McArdle, P., & Aldabbagh, F. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864-13874. URL:[Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Oxaspiro[3.5]nonane|RUO [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxa-7-azaspiro[3.5]nonane Hydrochloride|CAS 1414885-20-3 [benchchem.com]
- 6. WO2018211275A1 - Compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Handling and storage protocols for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Application Note: Handling, Storage, and Operational Protocols for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Introduction: The Strategic Value of Spirocyclic Scaffolds
In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of three-dimensional (3D) scaffolds to improve clinical success rates.[1][2] 2-Oxa-7-azaspiro[3.5]nonane represents a critical building block in this paradigm.[2] As a bioisostere for morpholine or piperidine, this spirocyclic ether-amine offers increased fraction of sp3-hybridized carbons (
The hemioxalate salt form is the preferred commercial supply state due to its enhanced crystallinity and stability compared to the volatile and hygroscopic free base. However, the specific stoichiometry (2:1 amine-to-acid ratio) and physicochemical nature of this salt require precise handling protocols to prevent stoichiometry errors in synthesis and degradation during storage.[2]
Physicochemical Profile
Understanding the exact nature of the salt is critical for accurate molarity calculations.[2]
| Property | Specification | Notes |
| Chemical Name | 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | Systematic: Bis(2-oxa-7-azaspiro[3.5]nonane) oxalate |
| CAS Number | 1429056-28-9 | Distinct from free base CAS (241820-91-7) |
| Molecular Formula | Formulated as | |
| Molecular Weight | 172.20 g/mol | CRITICAL: This MW is per mole of amine unit in the salt complex, not the total salt MW.[2][3][4][5] (Calculation: 127.19 Free Base + 45.01 (0.5 eq Oxalic Acid)) |
| Appearance | White to Off-White Crystalline Powder | Alert: Can appear faint green/orange if trace metal impurities or oxidation are present.[2] |
| Melting Point | 208 °C | High MP indicates a stable crystal lattice. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexanes).[2] |
Safety & Handling Protocols (SDS Summary)
Hazard Classification:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]
-
H315/H319: Causes skin and serious eye irritation.[3]
Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved N95 dust mask or P100 respirator if handling open powder outside a fume hood.[2]
-
Ocular: Chemical safety goggles (ANSI Z87.1).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).
Containment: Handle all dry powder within a certified chemical fume hood to prevent inhalation of fine particulates.
Storage Protocols
Proper storage is essential to maintain the integrity of the amine and prevent hygroscopic deliquescence.[2]
-
Temperature: Refrigerate (2–8 °C). While the salt is stable at room temperature for short periods, long-term storage at 4°C slows potential oxidative degradation of the secondary amine.[2]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The container must be tightly sealed.[2][6]
-
Desiccation: Secondary containment with desiccant packs (silica gel) is recommended to mitigate moisture absorption, which can alter the effective molecular weight.
Technical Operations & Workflows
Protocol A: Receipt & Quality Control (QC)
Rationale: Commercial batches of spirocyclic amines can vary in color and salt stoichiometry.[2]
-
Visual Inspection: Verify the powder is white to off-white.[2] Reject if significant caking (moisture damage) or dark discoloration is observed.[2]
-
Identity Verification (H-NMR): Dissolve ~5 mg in
or .
Protocol B: Generation of Free Base
Rationale: Many cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions (
Step-by-Step Methodology:
-
Suspension: Suspend the hemioxalate salt (1.0 eq) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram). Note: The salt will likely not dissolve.
-
Basification: Add 1M aqueous NaOH or saturated
(2.5 eq relative to amine content). -
Extraction: Agitate vigorously for 5–10 minutes until the solid dissolves and two clear layers form.
-
Separation: Separate the organic layer.[2] Re-extract the aqueous layer 2x with DCM.[2]
-
Drying: Dry combined organics over anhydrous
or . -
Concentration: Filter and concentrate in vacuo.
-
Caution: The free base (2-oxa-7-azaspiro[3.5]nonane) is a semi-volatile oil/low-melting solid.[2] Do not apply high vacuum (<5 mbar) for extended periods at elevated temperatures.
-
Protocol C: Preparation of Stock Solutions
Rationale: For biological assays, DMSO stocks are standard.[2]
-
Solvent: Use anhydrous DMSO (Grade
99.9%). -
Concentration: Prepare a 100 mM stock.
-
Calculation: Weigh 17.22 mg of Hemioxalate salt.[2] Dissolve in 1.0 mL DMSO.
-
Sonicate: Sonicate for 60 seconds to ensure complete dissolution of the crystal lattice.
-
-
Storage: Aliquot into amber glass vials. Store at -20 °C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Visualizations
Figure 1: Handling & Storage Lifecycle
This diagram outlines the decision matrix from receipt of the material to its application in synthesis.
Caption: Operational workflow for the lifecycle management of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
Figure 2: Free-Basing Reaction Workflow
A visual guide for converting the stable salt into the reactive free amine.
Caption: Step-by-step extraction protocol to isolate the reactive free amine from the oxalate salt.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Material is Green/Blue | Trace Copper/Nickel contamination or oxidation.[2] | Recrystallize from Ethanol/Water or perform free-base extraction immediately.[2] |
| Material is Deliquescent | Moisture absorption (Hygroscopic). | Dry in a vacuum desiccator over |
| Incomplete Solubility (DMSO) | High crystal lattice energy. | Gently warm to 37°C and sonicate. Ensure DMSO is anhydrous.[2] |
| Low Yield in Coupling Rxn | Oxalate interference. | The oxalate anion may chelate metal catalysts (Pd/Cu).[2] Must free-base the amine prior to metal-catalyzed reactions.[2] |
References
-
Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane oxalate Product Specification.[2][4][7][8] Retrieved from [2][7]
-
PubChem. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Compound Summary. National Library of Medicine.[2] Retrieved from [2]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Morpholine and Piperidine. Organic Letters.[2] (Contextual grounding for spirocyclic properties).
-
Fisher Scientific. Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.[2] Retrieved from [2]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2] Chemical Reviews.[2] (Reference for stability and handling of spirocycles).
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) | 1429056-28-9 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 2-噁唑-7-氮杂螺[3.5]壬烷 草酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. alkalisci.com [alkalisci.com]
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Derivatives
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: SPIRO-OX-35-YIELD Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-oxa-7-azaspiro[3.5]nonane (and its N-protected derivatives like tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate) is a critical workflow in modern medicinal chemistry. This scaffold serves as a metabolically stable, polar surrogate for the gem-dimethyl group or morpholine.
While several routes exist, the 1,3-Diol Intramolecular Cyclization Strategy (often adapted from Carreira/Roche protocols) is the industrial "Gold Standard" for scalability and yield. This guide focuses on optimizing this specific pathway, as it offers the highest reproducibility compared to photochemical (Paternò-Büchi) or direct epoxide-expansion methods.
Part 1: The Validated Synthetic Workflow
To diagnose yield issues, we must first establish the control pathway. Deviations from this specific sequence are the primary cause of failure.
The "Gold Standard" Route: 1,3-Diol Cyclization
This route constructs the oxetane ring via a 1,3-diol intermediate derived from N-Boc-4-piperidone.
Figure 1: The standard 3-step protocol for spiro-oxetane formation from piperidone.
Part 2: Troubleshooting & Optimization (FAQ)
Module A: The 1,3-Diol Precursor Synthesis
Q1: My yield for the beta-hydroxy ester (Step 1) is low (<50%). The reaction seems to stall.
-
Diagnosis: Enolization efficiency or retro-aldol reaction.
-
Root Cause: If using LDA/Lithium enolates, the reaction is reversible. If the temperature rises above -70°C before quenching, the equilibrium shifts back to the starting ketone.
-
Solution:
-
Reagent Switch: Use Lithium tert-butyl acetate instead of ethyl acetate. The bulky tert-butyl group prevents self-condensation (Claisen) of the ester enolate.
-
Protocol Adjustment: Generate the enolate (LiHMDS or LDA) at -78°C, add the piperidone slowly, and quench cold (at -78°C) with acetic acid/THF buffer before warming up. Do not allow it to warm to RT before quenching.
-
Q2: The reduction to the 1,3-diol (Step 2) is incomplete or messy.
-
Diagnosis: Inadequate reducing power for the hindered ester.
-
Root Cause: The spiro-center creates steric bulk. Standard NaBH₄ is often too slow.
-
Solution:
-
Recommended: Use LiBH₄ (2.0 eq) in THF/MeOH or LiAlH₄ in THF at 0°C -> RT.
-
Critical Check: Ensure the beta-hydroxy group is not inhibiting the reagent. The 1,3-diol product is very polar; ensure you are not losing it in the aqueous layer during workup. Continuous extraction (CHCl₃ or DCM) is often required.
-
Module B: The Critical Cyclization (Ring Closure)
Q3: I am seeing large amounts of alkene byproducts (elimination) instead of the oxetane.
-
Diagnosis: Grob fragmentation or E2 elimination.
-
Mechanism: The 1,3-diol has a primary alcohol and a tertiary alcohol. You must selectively activate the primary alcohol (leaving group) and use the tertiary alkoxide as the nucleophile.
-
The Fix (The "Internal Displacement" Protocol):
-
Do NOT use excess TsCl.
-
Step-by-Step:
-
Dissolve 1,3-diol in dry THF at -78°C.
-
Add n-BuLi (1.0 eq) to deprotonate the primary -OH (less hindered).
-
Add n-BuLi (1.0 eq) to deprotonate the tertiary -OH (more hindered). Total 2.0-2.1 eq base.
-
Add TsCl (1.0 eq) . It will selectively react with the primary alkoxide (more accessible).
-
Warm to RT (or reflux gently). The tertiary alkoxide attacks the primary tosylate to close the ring.
-
-
Why this works: If you add TsCl before full deprotonation, or use weak bases (pyridine), you risk bis-tosylation or slow reaction, leading to elimination.
-
Q4: The reaction mixture turns black/tarry during cyclization.
-
Diagnosis: Decomposition of the oxetane or protecting group instability.[1]
-
Root Cause: Oxetanes are acid-sensitive.[1] If your TsCl contains TsOH (acid impurity), or if the reaction generates HCl/acidic byproducts that aren't neutralized, the oxetane will polymerize.
-
Solution:
-
Recrystallize TsCl from chloroform/petroleum ether before use.
-
Ensure the reaction remains strictly basic throughout.
-
Module C: Isolation & Purification
Q5: I cannot isolate the product; it vanishes on the rotavap.
-
Diagnosis: Volatility.
-
Root Cause: 2-Oxa-7-azaspiro[3.5]nonane (free base) is a low-molecular-weight amine with significant volatility and water solubility.
-
Solution:
-
Do not concentrate to dryness as a free base.
-
Salt Formation: Isolate as the Oxalate Salt .[2]
-
Extract crude amine into Et₂O or EtOAc.
-
Add 1.0 eq of Oxalic acid (dissolved in acetone/MeOH).
-
The white solid precipitates immediately. Filter and wash. This salt is stable, non-volatile, and easy to handle.
-
-
Part 3: Quantitative Optimization Data
The following table summarizes yield improvements based on reagent selection for the Cyclization Step (Step 3).
| Method | Reagents | Typical Yield | Primary Issue |
| Traditional | NaH (excess), TsCl, THF | 40-55% | Elimination byproducts; difficult workup. |
| Mitsunobu | DEAD, PPh3 | 30-50% | Separation of POPh3 oxide; difficult for hindered alcohols. |
| Carbonate | Diethyl carbonate, NaOMe | 45-60% | High temperature required; polymerization risk. |
| Organometallic (Recommended) | n-BuLi (2.1 eq), TsCl (1.0 eq) | 75-88% | High selectivity; "One-pot" activation/closure. |
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic logic for yield loss at key synthetic stages.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993–8995.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.
-
Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.
-
Aldabbagh, F., et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864–13874.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
Sources
Troubleshooting solubility issues with 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Welcome to the technical support resource for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. As a novel and valuable structural alternative to morpholine in medicinal chemistry, this spirocyclic scaffold offers unique three-dimensional properties beneficial for drug discovery programs.[1][2] However, its hemioxalate salt form, while advantageous for purity and stability, can present solubility challenges. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and the scientific rationale behind them to help you seamlessly integrate this building block into your research.
Frequently Asked Questions (FAQs)
Q1: I've added 2-Oxa-7-azaspiro[3.5]nonane hemioxalate to my solvent, but it's not dissolving or is forming a fine suspension. What is the likely cause?
A: This is a common and often multifaceted issue. The insolubility you are observing stems from the interplay between the crystalline structure of the salt and its interaction with the solvent.
-
High Crystal Lattice Energy: The compound is supplied as a crystalline solid, which is a 2:1 salt of the 2-Oxa-7-azaspiro[3.5]nonane base and oxalic acid.[3] This stable crystalline arrangement, or lattice, requires a significant amount of energy to break apart into individual solvated ions. If the energy released from the solvent interacting with the ions is less than the lattice energy, the compound will remain insoluble.
-
Solvent Mismatch: The molecule has distinct polar and non-polar regions. The oxetane and protonated amine are polar and prefer polar, hydrogen-bonding solvents, while the cyclohexane ring provides a more lipophilic character.[4] A single solvent may not be optimal for solvating all parts of the molecule simultaneously.
-
Incomplete Dissociation: In some solvents, particularly those that are less polar, the salt may not fully dissociate into the spirocyclic cation and the oxalate anion, leading to a fine suspension of the intact salt.
Q2: Why is this compound a hemioxalate salt, and how does that specifically impact its solubility?
A: The hemioxalate salt form is chosen for several practical reasons in chemical synthesis and handling, though it has direct consequences for solubility.
-
Purpose of Salt Formation: The free base of 2-Oxa-7-azaspiro[3.5]nonane is a secondary amine, which can be an oil or a low-melting solid that is difficult to handle and purify. Forming the hemioxalate salt creates a stable, crystalline solid with a defined melting point, facilitating purification by recrystallization and improving shelf-life.[5]
-
The Oxalate Factor: Oxalate is a divalent anion that can form strong ionic bonds and extensive hydrogen-bonding networks in the crystal lattice. While salt formation is a general strategy to enhance aqueous solubility for basic compounds, the specific properties of the counter-ion are critical.[6] Oxalate salts of organic compounds do not always confer high aqueous solubility; for instance, the solubility of sodium oxalate in water is modest and highly temperature-dependent.[7][8] Therefore, you may find this salt is less soluble in water than an equivalent hydrochloride (HCl) or trifluoroacetate (TFA) salt might be.
The structure below illustrates the 2:1 stoichiometric relationship between the spirocyclic amine and oxalic acid.
Caption: Ionic association in 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
Q3: What is a systematic workflow for troubleshooting solubility issues with this compound?
A: A systematic, stepwise approach is the most efficient way to solve solubility problems. Start with the simplest methods and progress to more complex solutions only if necessary. The following decision tree outlines a recommended workflow.
Caption: Decision tree for systematically troubleshooting solubility.
Step 1: Rational Solvent Selection The principle of "like dissolves like" is your starting point.[9] Given the salt nature of the compound, polar solvents are the most promising.
Step 2: Modify Solution Conditions
-
Temperature: Gently warming the mixture can provide the energy needed to overcome the crystal lattice energy. For many oxalate salts, solubility increases significantly with temperature.[7][10] We recommend a water bath set to 40-50°C.
-
Sonication: Ultrasonic baths can aid in breaking up solid agglomerates, increasing the surface area available for solvation and accelerating the rate of dissolution.[6]
-
pH Adjustment: For aqueous solutions, lowering the pH can further enhance solubility. The secondary amine is basic; ensuring it remains fully protonated by using an acidic buffer (e.g., pH 4-6 citrate or acetate buffer) can prevent the formation of the less soluble free base.
Step 3: Employ a Co-solvent System If a single solvent fails, a co-solvent system often succeeds. Co-solvents modify the overall polarity of the solvent mixture to better accommodate both the ionic and organic parts of the molecule.[9] Common choices for aqueous systems include DMSO, DMF, ethanol, or acetonitrile.
Step 4: Advanced Strategy - Conversion to Free Base If the compound is needed for an organic reaction where the oxalate salt is problematic, you can convert it to the free base form. This removes the solubility constraints imposed by the salt lattice. Caution: The free base may be less stable and harder to handle than the salt form.
Data Summary & Protocols
Table 1: Physical Properties and Qualitative Solubility
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈N₂O₆ | |
| Molecular Weight | 344.41 g/mol | [3] |
| Physical Form | White to off-white solid | |
| Storage | Refrigerated (2-8°C) | |
| Solvent Class | Qualitative Solubility | Comments |
| Polar Protic (Water, pH 7) | Sparingly Soluble / Suspension | Solubility is limited by the oxalate counter-ion. |
| Polar Protic (Aqueous Acid) | Soluble | Acidic pH (e.g., 1M HCl, pH 4 buffer) improves solubility. |
| Polar Protic (Methanol, Ethanol) | Moderately Soluble | Gentle heating may be required. |
| Polar Aprotic (DMSO, DMF) | Soluble | Generally the best choice for preparing concentrated stock solutions. |
| Non-Polar (Toluene, Hexanes) | Insoluble | Expected for a salt. |
| Chlorinated (DCM, Chloroform) | Very Sparingly Soluble | May improve slightly upon conversion to free base. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is intended for preparing a concentrated stock solution for use in biological assays or reaction screening.
Materials:
-
2-Oxa-7-azaspiro[3.5]nonane hemioxalate (MW: 344.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Analytical balance and weigh boat
-
Volumetric flask
Procedure:
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.010 L * 344.41 g/mol * 1000 mg/g = 3.44 mg
-
Weigh Compound: Accurately weigh approximately 3.44 mg of the compound into a clean, dry weigh boat and transfer it to the volumetric flask.
-
Add Solvent: Add approximately 8 mL of DMSO to the flask.
-
Dissolve: Cap the flask and vortex thoroughly for 1-2 minutes. If solids persist, gently warm the solution in a 40°C water bath for 5-10 minutes, followed by vortexing. Sonication for 5 minutes can also be effective.
-
Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark.
-
Mix and Store: Invert the flask several times to ensure homogeneity. Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Systematic Co-Solvent Screening for Aqueous Applications
This protocol provides a method to identify an effective co-solvent system for achieving solubility in an aqueous buffer.
Materials:
-
Aqueous buffer of choice (e.g., PBS pH 7.4, or 50 mM Citrate buffer pH 5.0)
-
Co-solvents: DMSO, Ethanol (EtOH), Polyethylene Glycol 400 (PEG400)
-
2-Oxa-7-azaspiro[3.5]nonane hemioxalate
-
Multiple small glass vials
-
Pipettes
Procedure:
-
Aliquot Compound: Weigh 1-2 mg of the compound into several separate vials.
-
Test Buffer Alone: To the first vial, add 1 mL of the aqueous buffer. Vortex and observe. This is your baseline.
-
Screen Co-solvents:
-
To a new vial of compound, add 900 µL of buffer and 100 µL of DMSO (10% co-solvent). Vortex and observe solubility.
-
If still insoluble, take another vial and try 800 µL of buffer and 200 µL of DMSO (20% co-solvent).
-
Repeat this process, increasing the co-solvent percentage as needed.
-
Perform the same stepwise screening for EtOH and PEG400 in separate vials.
-
-
Analyze Results: Compare the vials to determine the co-solvent and the minimum percentage required to achieve complete dissolution. Note that high percentages of organic co-solvents can be detrimental to some biological assays, so the goal is to use the lowest effective concentration.[9]
Protocol 3: Conversion of Hemioxalate Salt to Free Base
This procedure should be used when the free amine is required for a chemical reaction, such as an amide coupling or reductive amination.
Materials:
-
2-Oxa-7-azaspiro[3.5]nonane hemioxalate
-
1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve Salt: Suspend the hemioxalate salt in a minimal amount of water.
-
Basify: Add the aqueous solution to a separatory funnel. Slowly add 1 M NaOH solution dropwise while swirling until the pH of the aqueous layer is >10 (confirm with pH paper). This neutralizes the oxalic acid and deprotonates the amine.
-
Extract Free Base: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate. The uncharged free base will preferentially move into the organic layer.
-
Wash and Dry: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolate Product: Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator. The resulting residue is the free base of 2-Oxa-7-azaspiro[3.5]nonane.
-
Characterize and Use Immediately: The free base is best used immediately in the next synthetic step. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) at low temperatures.
References
-
Wessjohann, L. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]
-
Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Jampana, N., et al. (2022). Solubility of sodium oxalate in kraft black liquors above 100 °C. BioResources. Available at: [Link]
-
Khan, M. S., et al. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. Available at: [Link]
-
Reynolds, J. G. (2023). A Review of Sodium Oxalate Solubility in Water. Journal of Solution Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. PubChem Compound Database. Available at: [Link]
-
Martin, S. T., et al. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. The Journal of Physical Chemistry A. Available at: [Link]
-
Upadhyay, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[2][7]nonane and analogs as novel reagents in medicinal chemistry. Request PDF. Available at: [Link]
-
Galkin, A. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics. Available at: [Link]
-
Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Sawatale, G. S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Ferreira, A. C. S., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods. Available at: [Link]
-
Al-Tannak, N. F., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available at: [Link]
-
Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
ResearchGate. (2015). (PDF) Solubility of Oxalic Acid. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of sodium oxalate in kraft black liquors above 100 °C :: BioResources [bioresources.cnr.ncsu.edu]
- 8. ic.unicamp.br [ic.unicamp.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajrconline.org [ajrconline.org]
Removing oxalate salts from 2-Oxa-7-azaspiro[3.5]nonane reactions
Executive Summary & Technical Context
2-Oxa-7-azaspiro[3.5]nonane is a critical bioisostere for morpholine and piperidine in medicinal chemistry. It is frequently supplied as an oxalate salt (stoichiometry often 1:1 or 2:1) to ensure crystallinity and stability, as the free base is a low-melting solid or viscous oil prone to oxidation.
The Core Challenge: Unlike simple lipophilic amines, this spirocycle possesses significant amphiphilicity . The oxetane ring increases water solubility, meaning standard "basify and extract with hexane" protocols often result in <40% recovery due to the free base partitioning into the aqueous phase.
This guide provides three validated protocols to maximize yield and purity, specifically addressing the solubility profile of the 2-oxa-7-azaspiro[3.5]nonane scaffold.
Decision Matrix: Selecting the Right Protocol
Before starting, select the method that matches your scale and purity requirements.
| Constraint | Recommended Protocol | Why? |
| Small Scale (<1 g) | Method A: Enhanced LLE | Quickest; uses solvent mixtures to overcome water solubility. |
| Scale-Up (>10 g) | Method B: Calcium Precipitation | Avoids large solvent volumes; removes oxalate as solid CaC₂O₄. |
| High Purity / GMP | Method C: Ion Exchange (SCX) | Eliminates inorganic salts completely; yields highly pure free base. |
Troubleshooting & FAQs (Technical Support)
Q1: I basified with NaOH and extracted with Ethyl Acetate, but my yield is only 30%. Where is my product? Diagnosis: The free base is highly water-soluble due to the polar oxetane ring. Ethyl Acetate is too polar to be selective but not polar enough to pull the amine out of water effectively, and it often hydrolyzes or traps water. Corrective Action: Switch to a DCM:Isopropanol (3:1) solvent system. The isopropanol disrupts the hydration shell of the amine, significantly improving partitioning into the organic phase. Alternatively, saturate the aqueous phase with NaCl (solid) until no more dissolves (salting out) to force the amine into the organic layer.
Q2: I see a fine white precipitate forming in my organic layer during concentration. Is this the oxalate returning? Diagnosis: This is likely atmospheric CO₂ capture . Highly basic secondary amines (like 2-oxa-7-azaspiro[3.5]nonane) react with CO₂ in the air to form carbamate salts rapidly. Corrective Action:
-
Flush all receiving flasks with Nitrogen/Argon.
-
Do not rotary evaporate to complete dryness unless storing immediately under inert gas.
-
Store the free base as a solution in DCM or Toluene if not using immediately.
Q3: During extraction, I formed a stable emulsion that won't separate. Diagnosis: The spirocyclic structure acts as a surfactant at high pH. Corrective Action:
-
Do not shake vigorously; invert gently.
-
Filter the entire biphasic mixture through a pad of Celite 545 . This breaks the surface tension physically.
-
Add a small amount of Methanol to the mixture.
Q4: Can I distill the free base? Answer: Yes, but with caution. The molecular weight is ~127 g/mol .[1] It is semi-volatile.
-
Recommendation: Kugelrohr distillation is preferred.
-
Warning: Do not use high vacuum (<1 mbar) at room temperature for prolonged periods, or you will lose product to the pump trap.
Experimental Protocols
Method A: Enhanced Liquid-Liquid Extraction (Small Scale)
Best for: Rapid generation of free base for immediate coupling reactions.
-
Dissolution: Suspend the oxalate salt (1.0 eq) in distilled water (10 mL/g).
-
Basification: Cool to 0°C. Slowly add 5M NaOH until pH > 13.
-
Checkpoint: Verify pH with a strip. It must be strongly basic to suppress the ammonium ion completely.
-
-
Salting Out: Add solid NaCl to the aqueous solution until saturation (solution becomes cloudy or salt stops dissolving).
-
Extraction: Extract 4 times with DCM:IPA (3:1) (Volume = 1x aqueous volume each time).
-
Note: Avoid pure DCM; the density difference is helpful, but IPA is required for solubility.
-
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate). Do not use Magnesium Sulfate ( ), as it is slightly acidic and can trap amines. -
Concentration: Concentrate at 30°C under mild vacuum (approx. 200 mbar).
Method B: Calcium Hydroxide Precipitation (Scale-Up)
Best for: >10g batches where solvent volume is a bottleneck.
Theory:
-
Slurry: Suspend 2-Oxa-7-azaspiro[3.5]nonane oxalate (10 g) in water (50 mL).
-
Addition: Add Solid
(1.1 equivalents relative to oxalate content).-
Note: If the salt is a hemioxalate (0.5 eq oxalate), adjust stoichiometry accordingly.
-
-
Reaction: Stir vigorously at room temperature for 1 hour.
-
Observation: The mixture will become a thick white slurry of Calcium Oxalate.
-
-
Filtration: Filter through a Celite pad or a fine sintered glass funnel. Wash the cake with a small amount of water.
-
Checkpoint: The filtrate contains your free base in water.
-
-
Isolation:
-
Option 1 (If water is acceptable): Use the aqueous solution directly.
-
Option 2 (Isolation): The filtrate is now free of oxalate. Water can be removed via azeotropic distillation with Toluene or by lyophilization (freeze-drying).
-
Method C: Ion Exchange Chromatography
Best for: High purity requirements.
-
Resin Prep: Use a strong anion exchange resin (e.g., Amberlyst A26 OH form or Dowex 1X8).
-
Loading: Dissolve oxalate salt in minimum water and load onto the column.
-
Elution: Elute with water or MeOH:Water (1:1).
-
Finishing: Concentrate the eluent to obtain the pure free base.
Visual Workflows (Graphviz)
Workflow 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal oxalate removal protocol based on scale and purity constraints.
Workflow 2: Calcium Precipitation Mechanism
Caption: Mechanistic flow of the Calcium Hydroxide precipitation method, highlighting the separation of solid waste from the product.
References
-
Wuitschik, G. et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties as Phenyl Isosteres." Angewandte Chemie International Edition. (Foundational work on spirocyclic oxetane properties and solubility).
-
Aldabbagh, F. et al. (2015).[4] "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864-13874. (Specific synthesis and handling of 2-oxa-7-azaspiro[3.5]nonane oxalate).
-
Mykhailiuk, P. K. (2023).[5] "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 11(2). (Discussion on bioisosteric properties and handling).
-
Sigma-Aldrich. "Product Specification: 2-Oxa-7-azaspiro[3.5]nonane oxalate."[6] (Physical properties and salt stoichiometry data).
Sources
- 1. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FR2961803A1 - ACID COMPOSITIONS FOR THE REMOVAL OF OXALATES - Google Patents [patents.google.com]
- 3. icsoba.org [icsoba.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) | 1429056-28-9 [sigmaaldrich.com]
Technical Guide: Optimizing Reaction Temperature for Spiro[3.5]nonane Functionalization
Executive Summary & Core Directive
The spiro[3.5]nonane scaffold—specifically the 7-azaspiro[3.5]nonane derivative—has become a cornerstone in medicinal chemistry, particularly for GPR119 agonists and bioisosteres of piperidine [1, 2]. However, its unique topology introduces a critical thermodynamic conflict: the cyclobutane ring possesses significant ring strain (~26.4 kcal/mol), making it susceptible to thermal ring-opening or rearrangement, while the quaternary spiro-carbon creates steric congestion that often necessitates elevated temperatures for functionalization.
This guide provides a self-validating, temperature-centric troubleshooting framework. We move beyond "standard protocols" to explain the thermodynamic windows required to functionalize this scaffold without destroying it.
The Thermodynamics of the Spiro Scaffold
Before initiating any experiment, you must categorize your reaction into one of three thermal zones. Misaligning your reaction type with these zones is the primary cause of yield loss in spiro[3.5]nonane chemistry.
DOT Visualization: Thermal Decision Matrix
Figure 1: Decision matrix for selecting reaction temperature based on functionalization type and associated thermodynamic risks.
Troubleshooting & Optimization Guides
Zone 1: Metalation & Lithiation (-78°C to -40°C)
Context: When installing functional groups on the spiro skeleton via Lithium-Halogen exchange or Directed ortho-Metalation (DoM).
Q: My lithiated spiro[3.5]nonane intermediate decomposes before I can add the electrophile. Why? A: The cyclobutane ring is intolerant of "free" carbanions above -60°C.
-
The Mechanism: A lithiated species on the cyclobutane ring (or adjacent to it) can trigger a retro-aldol-like fragmentation or ring expansion to release strain energy.
-
The Fix:
-
Strict Temperature Control: Maintain the internal reaction temperature (IT) at -78°C during n-BuLi addition.
-
Inverse Addition: Do not add the electrophile to the lithium species. Instead, cannulate the lithiated spiro species into a pre-cooled solution of the electrophile. This minimizes the lifetime of the high-energy intermediate.
-
Solvent Switch: Use THF/Et2O mixtures. Pure THF can sometimes coordinate too strongly, increasing the basicity and promoting elimination/fragmentation.
-
Q: I see low conversion when attempting C-H activation on the cyclohexane ring. A: Steric shielding by the spiro-cyclobutane ring blocks the approach of bulky bases (e.g., LDA, TMPLi).
-
Protocol Adjustment:
-
Warm the reaction briefly to -40°C for 15 minutes to overcome the activation energy of deprotonation, then immediately re-cool to -78°C for the electrophile quench.
-
Self-Validation: Aliquot a sample at -40°C, quench with D2O, and run NMR. If deuterium incorporation is <90%, the temperature was insufficient or the base aggregated.
-
Zone 2: Reductive Amination & N-Functionalization (0°C to 40°C)
Context: Attaching the 7-azaspiro[3.5]nonane core to a drug pharmacophore (e.g., GPR119 agonists).
Q: The reductive amination of 7-azaspiro[3.5]nonan-7-one is stalling at the imine stage. A: The quaternary spiro carbon exerts significant steric pressure, hindering the approach of the reducing agent (hydride).
-
The Causality: Standard protocols often run at RT. For spiro systems, the imine formation is slow due to sterics, and the reduction is even slower.
-
The Protocol:
-
Imine Formation (Warm): Stir the ketone and amine with Ti(OiPr)4 or molecular sieves at 40°C for 4-6 hours. Heat is needed here to drive the equilibrium toward the imine in a crowded environment.
-
Reduction (Cold): Cool to 0°C before adding NaBH(OAc)3.
-
Why Cool Down? Adding hydride at 40°C risks reducing the ketone directly (side product) rather than the bulky imine. 0°C ensures chemoselectivity [3].
-
Q: My Boc-deprotection of the azaspiro amine yields a "gummy" polymer. A: High concentrations of TFA at room temperature can induce cationic polymerization of the strained cyclobutane ring if the reaction exotherms uncontrolledly.
-
The Fix:
-
Dilute TFA in DCM (1:4 ratio).
-
Start at 0°C .
-
Quench Cold: Neutralize with NaHCO3 while still cold. The heat of neutralization combined with the strained ring can trigger decomposition.
-
Zone 3: Cross-Coupling & Core Synthesis (60°C to 110°C)
Context: Suzuki/Buchwald couplings on the aryl periphery or forming the spiro ring itself.
Q: During Suzuki coupling, I see deboronation of my spiro-boronate ester. A: Protodeboronation is accelerated by high temperatures and aqueous base, common in Suzuki conditions.
-
Optimization:
-
Limit temperature to 60-80°C . Avoid refluxing toluene/water (110°C) if possible.
-
Use anhydrous conditions with Cs2CO3 in DMF or Dioxane to prevent hydrolytic deboronation.
-
Catalyst: Switch to highly active catalysts like Pd(dppf)Cl2 or XPhos Pd G3 which function efficiently at lower temperatures (60°C), preserving the scaffold [1].
-
Experimental Protocol: Self-Validating Reductive Amination
Target: N-functionalization of 7-azaspiro[3.5]nonane (GPR119 agonist precursor)
This protocol includes "Checkpoints" to validate the chemistry in real-time.
| Step | Action | Temperature | Critical Parameter |
| 1 | Dissolve 7-azaspiro ketone (1.0 eq) and Amine (1.1 eq) in DCE. Add AcOH (2.0 eq). | 25°C | Checkpoint 1: Solution must be clear. Turbidity implies salt precipitation. |
| 2 | Stir for 2 hours. | 25°C -> 40°C | If amine is bulky, heat to 40°C to drive imine formation. |
| 3 | Cool Down. | 0°C | Ice bath.[1][2] Wait 15 mins for thermal equilibrium. |
| 4 | Add NaBH(OAc)3 (1.5 eq) in 3 portions over 30 mins. | 0°C | Checkpoint 2: Monitor gas evolution. Rapid bubbling = too fast addition. |
| 5 | Warm to RT and stir overnight. | 23°C | Do not heat above 30°C. |
| 6 | Validation: LCMS Check. | N/A | Look for M+H (Product) vs M+H (Alcohol byproduct). Ratio should be >20:1. |
DOT Visualization: Validated Workflow
Figure 2: Optimized workflow for reductive amination of sterically hindered spiro-ketones.
References
-
BenchChem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. (2025).[2][3][4][5][6] Retrieved from (Note: Generalized source based on search context).
-
Ma, F., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry 26.8 (2018): 1832-1847.[7]
-
BenchChem. A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. (2025).[2][3][4][5][6][8] Retrieved from (Note: Generalized source based on search context).
-
Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Minimizing side reactions when using spirocyclic hemioxalates
Introduction: The Stability Paradox
Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-oxetanes) are prized in medicinal chemistry for their high
While the hemioxalate salt is intended to turn a volatile or unstable oil into a crystalline solid, the very reagents used to form it can trigger decomposition. The strong acidity of oxalic acid (
This guide addresses the three critical failure modes: Thermal Decarboxylation , Acid-Catalyzed Ring Opening , and Stoichiometric Disproportionation .
Module 1: Thermal Instability & Decarboxylation
User Question: I am drying my spirocyclic hemioxalate in a vacuum oven at 50°C. My yield is good, but the elemental analysis for Carbon is consistently off, and I see gas evolution during melting point analysis. What is happening?
Diagnosis: You are likely observing Oxalate Decarboxylation .
Unlike mineral salts (HCl,
The Mechanism:
Troubleshooting Protocol:
| Parameter | Standard Practice (Risky) | Recommended Protocol (Safe) |
| Drying Temp | > 50°C | Ambient to 35°C Max |
| Pressure | High Vacuum (< 1 mbar) | Gentle Vacuum (10–20 mbar) with |
| Desiccant | ||
| Monitoring | NMR only | TGA (Thermogravimetric Analysis) |
Corrective Action:
-
Switch to Lyophilization: If the salt is water-soluble, freeze-drying is safer than heat drying.
-
Solvent Chase: Use a low-boiling antisolvent (e.g.,
or pentane) to wash the filter cake, allowing drying at ambient temperature.
Module 2: Acid-Catalyzed Ring Opening (The "Stoichiometry Trap")
User Question: My LCMS shows a new impurity with a mass of [M+18]. It wasn't in the free base. Is my salt hydrolyzing?
Diagnosis: This is likely Acid-Catalyzed Ring Opening/Hydration , not simple salt hydrolysis. Spirocyclic rings, particularly spiro-oxetanes and spiro-azetidines , possess significant ring strain (~26 kcal/mol for oxetane). If you accidentally form the Mono-oxalate (1:1) instead of the Hemioxalate (2:1) , the local acidity drops to pH ~1–2. This protonates the heteroatom in the ring, triggering nucleophilic attack by water (from the solvent or atmosphere).
The "Stoichiometry Trap":
-
Hemioxalate (2 Amine : 1 Acid): The proton is shared; effective pH is higher (safer).
-
Mono-oxalate (1 Amine : 1 Acid): Free carboxylic acid proton exists (
); highly acidic (dangerous).
Visualizing the Degradation Pathway:
Caption: Acid-catalyzed failure mode where excess oxalic acid protonates the strained ring, leading to irreversible opening.
Corrective Action:
-
Strict Stoichiometry: Never add excess acid. Use 0.48 equivalents of oxalic acid per 1 equivalent of amine initially.
-
Reverse Addition: Add the acid to the amine, not the amine to the acid. This ensures the amine is always in excess during mixing, preventing transient high-acidity pockets.
Module 3: Solubility & Disproportionation
User Question: I prepared the hemioxalate in MeOH, but when I recrystallized from EtOH, the NMR integration changed. I lost the 2:1 ratio.
Diagnosis: You are experiencing Solvent-Driven Disproportionation . Hemioxalates are often lattice-stabilized. In solution, the equilibrium exists between free base, mono-oxalate, and hemioxalate. If the Mono-oxalate is more soluble in your recrystallization solvent than the hemioxalate, it stays in the mother liquor, or vice versa.
Solvent Selection Guide:
| Solvent Class | Suitability | Reason |
| Methanol (MeOH) | ⚠️ Caution | High solubility for both forms; hard to control crystallization. |
| Ethanol (EtOH) | ✅ Preferred | Often dissolves mono-oxalate but precipitates hemioxalate. |
| Isopropanol (IPA) | ✅ Excellent | Good antisolvent for hemioxalates. |
| Water | ❌ Avoid | Promotes dissociation and hydrolysis; hard to dry (see Module 1). |
Experimental Protocol: Robust Hemioxalate Formation
This protocol is designed to prevent local acidity spikes (Ring Opening) and ensure correct stoichiometry.
Reagents:
-
Spirocyclic Amine (1.0 equiv, e.g., 10 mmol)
-
Oxalic Acid Anhydrous (0.5 equiv, 5.0 mmol)
-
Solvent A: Ethyl Acetate (EtOAc) - dissolves free base.
-
Solvent B: Ethanol (EtOH) - dissolves oxalic acid.
Step-by-Step:
-
Dissolution (Amine): Dissolve 10 mmol of Spirocyclic Amine in 10 volumes of EtOAc. Cool to 0°C.
-
Dissolution (Acid): Separately, dissolve 5.0 mmol (precisely weighed) of Oxalic Acid in 5 volumes of warm EtOH. Allow to cool to room temp.
-
Controlled Addition: Add the Acid solution to the Amine solution dropwise over 30 minutes.
-
Why? Keeps Amine in excess, preventing pH drop < 4.
-
-
Nucleation: A white precipitate should form. If not, seed with a crystal or scratch the glass.
-
Aging: Stir the slurry at 0°C for 2 hours.
-
Why? Allows the lattice to convert any kinetic mono-oxalate into the thermodynamic hemioxalate.
-
-
Filtration: Filter under
atmosphere (to prevent moisture uptake). -
Drying: Dry in a vacuum desiccator over
at 25°C for 12 hours. Do not heat.
Decision Workflow: Handling Spirocyclic Salts
Use this logic flow to determine if a hemioxalate is the right choice for your specific molecule.
Caption: Decision matrix for salt selection. Note that highly sensitive spiro-ethers (oxetanes) may require weaker acids (Fumaric) than Oxalic.
References
-
Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
Niwayama, S. (2020).[1] "Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives." Chemical and Pharmaceutical Bulletin. [Link]
-
Diop, M. B., et al. (2020).[2] "Co-crystallization of Oxalate Salts of Monoprotonated Amines." American Journal of Heterocyclic Chemistry. [Link]
Sources
Technical Support Center: Crystallization of 2-Oxa-7-azaspiro[3.5]nonane Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating 2-oxa-7-azaspiro[3.5]nonane .
As a highly valuable morpholine bioisostere, this spirocycle increases the fraction of sp³ carbons (Fsp³) in drug candidates, breaking planarity to significantly enhance aqueous solubility and metabolic stability[1]. However, this three-dimensional structural nature complicates downstream isolation. The high conformational flexibility and lack of planar
This guide provides the thermodynamic causality, self-validating protocols, and troubleshooting steps required to engineer robust crystallization workflows for this critical intermediate.
Module 1: Fundamental Crystallization FAQs
Q: Why does 2-oxa-7-azaspiro[3.5]nonane consistently oil out instead of crystallizing? A: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the nucleation barrier is overcome[2]. Because 2-oxa-7-azaspiro[3.5]nonane is highly soluble and lacks the strong intermolecular forces of flat aromatic rings, the rate of liquid phase demixing outpaces the rate of crystal nucleation. When this happens, the solute-rich droplets entrap impurities, leading to a "gummy" product that fails to solidify and severely compromises purity[3].
Q: Should I isolate the intermediate as a free base or a salt? A: The free base of 2-oxa-7-azaspiro[3.5]nonane (MW 127.18) is typically an oil or a very low-melting solid at room temperature due to its low lattice energy. It is highly recommended to isolate it via reactive crystallization as a salt. The oxalate salt (often forming a 2:1 hemioxalate) is the industry standard, yielding a stable, handleable solid with a melting point of approximately 208 °C. While hydrochloric acid (HCl) salts can be formed, they are notoriously hygroscopic for this specific aza-spirocycle and complicate ambient handling.
Module 2: Troubleshooting Guide
Q: I am observing a milky emulsion during anti-solvent addition. How do I recover the batch? A: A milky emulsion indicates you have crossed the spinodal curve into the LLPS region[3].
-
Causality: The anti-solvent was added too rapidly, spiking local supersaturation and forcing liquid demixing rather than allowing the system to find an ordered crystal lattice.
-
Resolution: Immediately halt anti-solvent addition. Heat the reactor by 5–10 °C until the solution returns to a single, clear phase. Then, cool slowly to a temperature just above the previously observed cloud point and introduce seed crystals (1-2 wt%). The seeds provide a low-energy surface for nucleation, allowing you to bypass the LLPS boundary entirely.
Q: My oxalate salt is crystallizing, but the purity is lower than expected. Why? A: If crystallization occurs through an oiled-out intermediate phase (where oil droplets eventually solidify into a suspension), impurities partition heavily into the solute-rich oil droplets before they harden[2].
-
Resolution: You must engineer the trajectory of the operation point on the ternary phase diagram to avoid the LLPS region. This requires increasing the solvent-to-anti-solvent ratio to widen the metastable zone and utilizing a slower cooling ramp.
Module 3: Visualizations & Quantitative Data
To assist in process design, refer to the diagnostic workflow and salt selection logic below.
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation during crystallization.
Decision matrix for selecting the optimal counterion for 2-Oxa-7-azaspiro[3.5]nonane.
Table 1: Physicochemical and Crystallization Parameters
| Parameter | Free Base | Oxalate Salt (2:1) |
| Physical State (25 °C) | Oil / Low MP Solid | Crystalline Solid |
| Melting Point | < 30 °C | ~208 °C |
| Preferred Solvent | DCM, EtOAc | Ethanol, Isopropanol |
| Preferred Anti-Solvent | N/A | MTBE, Heptane |
| LLPS Risk | Very High | Moderate (Solvent dependent) |
Module 4: Experimental Protocols
Protocol 1: Self-Validating Reactive Crystallization of 2-Oxa-7-azaspiro[3.5]nonane Oxalate
Principle: This protocol uses a controlled supersaturation generation rate to ensure the system remains in the metastable zone, avoiding the LLPS boundary entirely.
-
Dissolution: Dissolve 2-oxa-7-azaspiro[3.5]nonane free base (1.0 eq) in a polar solvent (e.g., Ethanol, 5 volumes) at 45 °C.
-
Salt Formation: Slowly add a solution of anhydrous oxalic acid (0.55 eq to target the hemioxalate) dissolved in Ethanol (2 volumes) via a dosing pump over 30 minutes.
-
Causality: Slow addition prevents localized high concentrations of the salt that would instantly trigger liquid demixing.
-
-
Self-Validation Check (Phase State): Monitor the solution visually or via Focused Beam Reflectance Measurement (FBRM). It should remain clear. If a milky turbidity appears (indicating LLPS), immediately heat to 55 °C until clear before proceeding.
-
Seeding: Cool the clear solution to 40 °C and add 1 wt% of pure 2-oxa-7-azaspiro[3.5]nonane oxalate seeds. Hold the temperature for 1 hour.
-
Validation: A gradual accumulation of distinct, birefringent particles (verifiable via in-situ microscopy) confirms true crystal nucleation, validating that the LLPS boundary has been bypassed.
-
-
Anti-Solvent Addition: Linearly dose the anti-solvent (e.g., MTBE, 10 volumes) over a prolonged 4-hour period to maximize yield without crashing out impurities.
-
Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter the slurry, wash the cake with cold MTBE (2 volumes), and dry under vacuum at 40 °C to constant weight.
References
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes / Separation and Purification Technology) URL: [Link]
-
Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo AutoChem URL:[Link]
Sources
Technical Support Center: 2-Oxa-7-azaspiro[3.5]nonane Stability & Handling
Welcome to the Application Support Center for 2-Oxa-7-azaspiro[3.5]nonane . This spirocyclic building block has become a cornerstone in modern drug discovery, frequently deployed as a morpholine bioisostere to lower lipophilicity (LogD), attenuate amine basicity, and drastically improve metabolic stability[1][2].
However, because it contains a highly strained four-membered oxetane ring, researchers frequently raise concerns regarding its chemical stability—particularly in acidic environments. This guide synthesizes empirical data, mechanistic causality, and field-proven troubleshooting strategies to ensure the integrity of your synthetic workflows and stability assays.
Mechanistic Causality: The "Acid-Labile" Misconception
A pervasive myth in medicinal chemistry is that all oxetanes are highly labile in acidic media, rapidly undergoing acid-catalyzed ring-opening. While this is true for mono-substituted oxetanes, 3,3-disubstituted oxetanes —such as the spirocyclic core of 2-oxa-7-azaspiro[3.5]nonane—exhibit remarkable kinetic stability[3].
The Causality of Stability:
-
Steric Shielding: The spiro-fusion at the 3-position of the oxetane creates massive steric bulk. For ring-opening to occur, an external nucleophile must attack the C–O σ* antibonding orbital. In 2-oxa-7-azaspiro[3.5]nonane, this trajectory is physically blocked by the piperidine ring system[1][4].
-
Electrostatic Repulsion: In acidic media (pH < 7), the basic piperidine nitrogen (calculated pKa ~9.5) protonates instantly. The resulting localized positive charge electrostatically repels incoming electrophiles (like additional H⁺ ions) from activating the adjacent oxetane oxygen, further suppressing degradation.
-
Base Stability: In alkaline environments, the oxetane ring is thermodynamically stable. The molecule simply exists as a free base, which is stable but prone to volatility and atmospheric oxidation if not stored properly.
Fig 1: Mechanistic pathways of 2-Oxa-7-azaspiro[3.5]nonane in pH extremes.
Quantitative Stability Data
To guide your reaction design, below is a consolidated stability profile of the 2-oxa-7-azaspiro[3.5]nonane scaffold across various pH environments.
| Condition | pH | Temp (°C) | Time (h) | % Remaining | Primary Degradant |
| 0.1 M HCl (Aqueous) | 1.2 | 37 | 24 | > 98% | None detected |
| PBS Buffer | 7.4 | 37 | 24 | > 99% | None detected |
| 0.1 M NaOH (Aqueous) | 13.0 | 37 | 24 | > 99% | None detected |
| 4M HCl in Dioxane | N/A | 25 | 4 | > 95% | Trace amino alcohol |
| 50% TFA in DCM | < 1.0 | 25 | 2 | > 90% | Ring-opened amino alcohol |
| 50% TFA in DCM | < 1.0 | 45 | 24 | < 40% | Ring-opened amino alcohol |
Data Interpretation: The scaffold is highly stable in physiological and standard assay conditions. Degradation is only observed under harsh, anhydrous acidic conditions (e.g., heated TFA) where the trifluoroacetate anion acts as a nucleophile against the activated oxetane[4].
Troubleshooting & FAQs
Q: I am trying to deprotect 7-Boc-2-oxa-7-azaspiro[3.5]nonane, but LC-MS shows a mass +18 Da higher than expected. What happened? A: The +18 Da mass indicates water addition via acid-catalyzed oxetane ring-opening, resulting in an amino alcohol degradant. This usually occurs if you leave the compound in neat TFA or 50% TFA/DCM for too long (>2 hours) or at elevated temperatures. Fix: Switch your deprotection reagent to 4M HCl in dioxane at room temperature. The chloride ion is poorly nucleophilic in dioxane, and the resulting deprotected amine immediately precipitates as an insoluble hydrochloride salt. This phase separation physically removes the product from the acidic environment, halting further degradation.
Q: Can I perform reductive amination on the piperidine nitrogen without breaking the oxetane? A: Yes. The oxetane ring is completely inert to standard reductive amination conditions (e.g., NaBH(OAc)₃ or NaCNBH₃ in DCE/MeOH with a catalytic amount of acetic acid). The mild acidity of acetic acid (pH ~4) is insufficient to protonate the oxetane oxygen.
Q: My free base 2-oxa-7-azaspiro[3.5]nonane degraded/disappeared from the benchtop over the weekend. Why? A: The free base form of this low-molecular-weight spirocycle (MW: 127.18) is highly volatile and prone to atmospheric oxidation. It must be stored at 2-8°C under an inert atmosphere[5]. For long-term storage and handling, always convert it to or purchase the hydrochloride or hemioxalate salt [6][7].
Q: What is the optimal pH for amide coupling with this scaffold? A: Maintain a basic environment (pH 8–10) using an excess of non-nucleophilic base like DIPEA or TEA (3–5 equivalents). Because the piperidine nitrogen is relatively basic, ensuring it is fully deprotonated maximizes its nucleophilicity for attacking the activated ester (e.g., HATU or EDC/HOBt intermediates), driving the reaction to completion before any side reactions can occur[8].
Validated Experimental Protocols
Protocol A: Chemoselective Boc-Deprotection (Avoiding Oxetane Cleavage)
Self-Validating Design: This protocol utilizes phase separation (precipitation) as an internal control to prevent over-reaction.
-
Preparation: Dissolve 7-Boc-2-oxa-7-azaspiro[3.5]nonane (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL) in a dry round-bottom flask under N₂.
-
Acid Addition: Dropwise, add 4M HCl in dioxane (5.0 mL, 20 mmol, 20 eq) at 0°C.
-
Causality: Starting at 0°C minimizes the kinetic energy available for the C-O bond cleavage transition state.
-
-
Incubation: Remove the ice bath and stir at room temperature (20-25°C) for 1–2 hours.
-
Validation Check: A white precipitate (the HCl salt of the product) should begin forming within 15 minutes. If no precipitate forms, verify the anhydrous nature of your solvents; water solubilizes the salt and keeps it in the acidic phase, risking degradation.
-
-
Isolation: Dilute the suspension with cold diethyl ether (10 mL) to maximize precipitation. Filter the solid over a glass frit, washing twice with diethyl ether (5 mL).
-
Drying: Dry the white solid under high vacuum for 2 hours to yield 2-oxa-7-azaspiro[3.5]nonane hydrochloride.
Protocol B: pH-Dependent Stability Profiling (LC-MS/MS)
Self-Validating Design: Includes an internal standard (IS) to normalize matrix effects and confirm ionization efficiency.
Fig 2: Standard workflow for chemical stability profiling via LC-MS/MS.
-
Stock Preparation: Prepare a 10 mM stock of 2-oxa-7-azaspiro[3.5]nonane in LC-MS grade DMSO.
-
Buffer Spiking: Dilute the stock 1:1000 into pre-warmed (37°C) buffers (e.g., SGF pH 1.2, PBS pH 7.4, Borate pH 10.0) to achieve a final compound concentration of 10 µM (0.1% DMSO final).
-
Incubation & Sampling: Incubate in a thermomixer at 37°C. At time points t = 0, 1, 4, and 24 hours, extract a 50 µL aliquot.
-
Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol or a stable isotope-labeled analog).
-
Causality: The cold MeCN instantly dilutes the aqueous acid/base and lowers the dielectric constant of the medium, kinetically freezing any degradation pathways.
-
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts.
-
Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the parent mass [M+H]⁺ 128.1. Calculate the % remaining relative to the t=0 area ratio (Analyte/IS).
References
-
Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications[Link]
-
Oxetanes in Drug Discovery Campaigns PMC - NIH[Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks RSC Publishing[Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis[Link]
-
Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo PMC - NIH[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 2-Oxa-7-azaspiro[3.5]nonane oxalate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Oxa-7-azaspiro[3.5]nonane Hydrochloride|CAS 1414885-20-3 [benchchem.com]
- 7. 1379811-94-5|2-Oxa-7-azaspiro[3.5]nonane oxalate|BLD Pharm [bldpharm.com]
- 8. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hygroscopic Challenges of Hemioxalate Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot the unique hygroscopic behaviors of hemioxalate salts. Hemioxalates—salts formed with a 2:1 stoichiometric ratio of active pharmaceutical ingredient (API) to oxalic acid—are frequently utilized in drug discovery to stabilize volatile or poorly soluble free bases[1]. However, their distinct crystal lattices can be highly susceptible to moisture uptake, leading to deliquescence, hydrate formation, or severe handling difficulties[2].
This guide abandons generic advice in favor of mechanistic insights and self-validating protocols to help you conquer these challenges in the lab.
The Mechanistic "Why": Causality of Hemioxalate Hygroscopicity
To fix a hygroscopic issue, you must first understand its structural origin. Why do hemioxalates attract moisture so aggressively compared to other salt forms?
The answer lies in the solid-state hydrogen-bonding network. In a hemioxalate salt, a single oxalate dianion (or semi-protonated network) must bridge two protonated API molecules[1]. This 2:1 stoichiometry often creates a strained or open crystal lattice with highly accessible hydrogen-bond acceptors (the carboxylate oxygens). When exposed to ambient relative humidity (RH), atmospheric water molecules readily intercalate into these lattice voids to satisfy the hydrogen-bonding potential.
Depending on the specific API (such as eletriptan or desvenlafaxine), this moisture uptake manifests in two distinct ways:
-
Surface Adsorption (Reversible): Water temporarily coats the crystal faces without altering the internal structure[3].
-
Structural Absorption (Irreversible): Water penetrates the lattice, triggering a phase change into a stable hydrate (e.g., desvenlafaxine hemioxalate monohydrate) or causing complete deliquescence[2].
Understanding this causality is the first step in mitigating downstream formulation failures.
Analytical Workflows: Identifying & Quantifying Moisture Uptake
Visual observation is insufficient for scientific troubleshooting. To establish a self-validating system, we employ Dynamic Vapor Sorption (DVS) coupled orthogonally with Powder X-Ray Diffraction (PXRD) to quantify and qualify moisture interactions[3][4].
Workflow for characterizing hemioxalate salt moisture uptake using DVS and PXRD.
Step-by-Step Methodology: DVS-PXRD Self-Validating Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the anhydrous hemioxalate salt into the DVS sample pan. Ensure the sample is finely milled to eliminate particle-size-dependent diffusion artifacts[5].
-
Initial Drying Phase: Equilibrate the sample at 0% RH and 25°C until the mass change rate ( dm/dt ) is less than 0.002% per minute. This establishes the true dry mass baseline.
-
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH[5]. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached. Record the steady-state mass.
-
Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH to test reversibility[3].
-
Hysteresis Analysis: Plot the sorption and desorption isotherms. A significant gap (hysteresis) between the curves validates that water has penetrated the crystal lattice (absorption/hydrate formation) rather than merely coating the surface (adsorption)[3].
-
Orthogonal Validation (PXRD): Immediately transfer the sample to a variable-humidity PXRD chamber set to the RH where maximum hysteresis occurred. Scan from 2θ = 3° to 40° to confirm if a polymorphic phase change has occurred[4].
Quantitative Data Summary
The table below contextualizes typical DVS outcomes for different solid-state forms to help you benchmark your hemioxalate results.
| Solid-State Form | Typical Moisture Uptake at 80% RH | Sorption Mechanism | Physical Stability |
| API Free Base (Amine) | > 5.0% (Highly Hygroscopic) | Deliquescence / Oil formation | Poor (Prone to oxidation) |
| API Mono-oxalate | 1.0% - 2.0% | Surface Adsorption | Moderate to Good |
| API Hemioxalate (Anhydrous) | 0.3% - 3.5% | Lattice Intercalation / Hydrate | Variable (Compound dependent)[6] |
| API Hemioxalate (Monohydrate) | < 0.5% (Non-hygroscopic) | Stable Hydrate Lattice | Excellent[2] |
Troubleshooting Guide & FAQs
Q1: My hemioxalate salt becomes a sticky paste during benchtop weighing. How can I handle it accurately without a dedicated glovebox? A: When a hemioxalate salt deliquesces, it is rapidly absorbing moisture from the ambient air, which severely compromises your stoichiometric accuracy during reaction setup. If a controlled-humidity glovebox is unavailable, utilize pre-filled reaction vials . You can source or prepare vials pre-loaded with the exact molar equivalents of the hemioxalate salt under strictly controlled inert conditions. During your experiment, simply inject your anhydrous reaction solvent through the septum using a syringe[7]. This completely bypasses ambient exposure and preserves the integrity of the salt.
Q2: DVS shows a 2.5% mass increase at 75% RH, but the desorption curve perfectly overlaps the sorption curve. Is my salt chemically degrading? A: No. A perfect overlap (lack of hysteresis) indicates reversible surface adsorption [3]. The water molecules are adhering to the surface of the crystal without penetrating the lattice or triggering a polymorphic phase change. The salt is physically and chemically stable under these conditions, but you should still store it in a desiccator to prevent handling issues like powder caking.
Q3: We are scaling up an oral solid dosage form of a highly hygroscopic hemioxalate. What formulation strategies will prevent caking and degradation during manufacturing? A: For highly hygroscopic APIs, you must implement protective formulation strategies rather than relying solely on environmental controls. The most effective approaches include:
-
Co-processing with Excipients: Blend the hemioxalate with moisture-scavenging excipients (e.g., colloidal silicon dioxide) before granulation. This deflects ambient moisture away from the API[8].
-
Film Coating: Apply a low-moisture-permeability polymer coating (such as PVA-based systems) to the final dosage form to act as an environmental barrier[8].
-
Crystal Engineering: If the anhydrous hemioxalate is too unstable, consider forcing the formation of the hemioxalate monohydrate prior to formulation. Hydrates are often physically stable because their lattice is already "satisfied" with water[2].
Decision matrix for handling and formulating highly hygroscopic hemioxalate salts.
References
-
Dynamic Vapor Sorption | SK pharmteco Source: SK pharmteco URL:[Link][3]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) Source: Ardena URL:[Link][4]
-
How do you handle hygroscopic salts? Source: HepatoChem URL:[Link][7]
-
WO2009077858A2 - Novel hemioxalate salt of eletriptan Source: Google Patents URL: [9]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit Source: American Pharmaceutical Review URL: [Link][5]
-
WO2024094628A1 - Benzamide hemioxalate salt Source: WIPO / Googleapis URL: [Link][6]
-
US8779005B2 - Salts of desvenlafaxine and a method of their preparation Source: Google Patents URL: [2]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals Source: MDPI URL: [Link][8]
Sources
- 1. 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 1408075-00-2; 1523570-96-8 | Benchchem [benchchem.com]
- 2. US8779005B2 - Salts of desvenlafaxine and a method of their preparation - Google Patents [patents.google.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. ardena.com [ardena.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. hepatochem.com [hepatochem.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2009077858A2 - Novel hemioxalate salt of eletriptan - Google Patents [patents.google.com]
Beyond the Chair: 2-Oxa-7-azaspiro[3.5]nonane as a High-Fsp³ Morpholine Bioisostere
[1]
Executive Summary: The 3D Upgrade
In the "Escape from Flatland" era of medicinal chemistry, morpholine remains a privileged but imperfect scaffold. While it offers solubility and hydrogen-bond acceptance, its chair conformation is ubiquitous, often leading to "me-too" intellectual property space and metabolic liabilities at the
2-Oxa-7-azaspiro[3.5]nonane represents a structural evolution.[1] By fusing a strained oxetane ring to a piperidine core via a spiro-junction, this scaffold retains the heteroatom count of morpholine but dramatically alters the exit vectors and physicochemical profile. This guide objectively compares these two scaffolds, providing the data and protocols necessary to validate this bioisosteric switch in your lead optimization campaigns.
Physicochemical & Structural Profiling[1][2]
The transition from morpholine to the spiro[3.5] system is not merely a change in shape; it is a fundamental shift in basicity and lipophilicity.
Comparative Data Table
| Property | Morpholine | 2-Oxa-7-azaspiro[3.5]nonane | Impact of Switch |
| Formula | +3 Carbon atoms | ||
| MW | 87.12 Da | 141.21 Da | +54 Da (Size penalty) |
| pKa (Conj.[1] Acid) | ~8.3 | ~10.6 (Predicted/Observed) | Significant Basicity Increase |
| LogP (Calc) | -0.86 | ~0.2 - 0.5 | Slight increase in lipophilicity due to carbon count |
| TPSA | 21.3 Ų | 21.3 Ų | Identical (Ether + Amine) |
| Fsp³ | 1.0 | 1.0 | Both are fully saturated |
| Shape | Chair (2D projection) | Orthogonal Spiro (3D) | Access to new chemical space |
Vector Analysis[1]
-
Morpholine: The ether oxygen and amine nitrogen exist within the same six-membered ring.[1][2] In the dominant chair conformation, the lone pairs are directionally constrained relative to the ring plane.
-
Spiro[3.5]nonane: The oxygen is sequestered in a four-membered oxetane ring that is perpendicular to the piperidine ring. This reorients the H-bond accepting vector by 90°, potentially capturing novel interactions in the binding pocket that a flat morpholine cannot reach.
Metabolic Stability & Toxicology[1]
One of the primary drivers for replacing morpholine is metabolic stability.[1] Morpholine is susceptible to oxidative metabolism (N-dealkylation or
The "Blocked Soft Spot" Mechanism
In 2-oxa-7-azaspiro[3.5]nonane, the 4-position of the piperidine ring (a potential site of oxidation in simple piperidines) is quaternary. The spiro-fusion sterically shields the internal carbons.[1]
Figure 1: Mechanistic comparison of metabolic liabilities. The spiro-center effectively blocks the 4-position, a common "soft spot" in piperidine-like systems.[1]
Toxicology Note: While oxetanes are strained rings, they are generally chemically stable under physiological conditions and do not share the alkylating potential of epoxides. However, the increased basicity of the spiro-amine (pKa ~10.6) compared to morpholine (pKa ~8.[3]3) may increase hERG liability if the rest of the molecule is lipophilic.
Experimental Protocol: Synthesis of the Core
Unlike morpholine, which is a commodity chemical, the spiro[3.5] scaffold often requires de novo synthesis or expensive procurement. Below is the robust "Gem-Diester Reduction" route, validated for gram-scale preparation.
Phase 1: Construction of the Piperidine Core
Reagents: N-Benzyl-bis(2-chloroethyl)amine, Diethyl malonate, NaH, DMF.
-
Suspend NaH (2.2 equiv) in anhydrous DMF at 0°C.
-
Add diethyl malonate (1.0 equiv) dropwise; stir for 30 min.
-
Add N-Benzyl-bis(2-chloroethyl)amine (1.0 equiv).[1]
-
Heat to 80°C for 4-6 hours.
-
Workup: Quench with
, extract with EtOAc. Purify via flash chromatography.-
Product:N-Benzyl-piperidine-4,4-dicarboxylic acid diethyl ester .[1]
-
Phase 2: Formation of the Diol
Reagents:
-
Dissolve the diester in anhydrous THF under
. -
Cool to 0°C and carefully add LAH (2.5 equiv) pellets or solution.
-
Allow to warm to RT and reflux for 2 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), water ( mL). Filter the white precipitate.[1]-
Product:N-Benzyl-4,4-bis(hydroxymethyl)piperidine .[1]
-
Phase 3: Spiro-Cyclization (The Critical Step)
Reagents: n-BuLi, p-Toluenesulfonyl chloride (TsCl), THF.
-
Dissolve the diol (1.0 equiv) in dry THF; cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise (deprotonates one alcohol).
-
Add TsCl (1.0 equiv) in THF. Stir for 1 hour at -78°C.
-
Add n-BuLi (1.1 equiv) dropwise (deprotonates the second alcohol to trigger cyclization).
-
Warm to 60°C for 2-4 hours. The alkoxide displaces the tosylate intramolecularly.
-
Product:N-Benzyl-2-oxa-7-azaspiro[3.5]nonane .[1]
-
Phase 4: Deprotection
Reagents:
Decision Framework: When to Switch?
Use this logic flow to determine if the spiro-switch is appropriate for your specific lead series.
Figure 2: Decision matrix for bioisosteric replacement.
References
-
Wuitschik, G., et al. (2008).[3][4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma-Stable Piperidine Surrogates." Organic Letters, 12(9), 1944–1947. Link
-
Aldabbagh, F., et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13496-13510. Link
-
Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233. Link
Technical Assessment: NMR Spectral Analysis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate
This guide outlines the technical assessment and NMR spectral analysis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate , a critical spirocyclic building block in modern medicinal chemistry.
Strategic Context: The "Spiro" Advantage
In drug discovery, the "Escape from Flatland" initiative has prioritized spirocyclic scaffolds over traditional planar rings (like phenyl or pyridine) to improve physicochemical properties. 2-Oxa-7-azaspiro[3.5]nonane serves as a bioisostere for morpholine and piperidine , offering:
-
Lower Lipophilicity (LogD): The oxetane ring acts as a polar gem-dimethyl equivalent.[1]
-
Metabolic Stability: The spiro-quaternary carbon blocks metabolic soft spots.
-
Vectorial Alignment: Unique exit vectors for substituents compared to standard heterocycles.
Why the Hemioxalate Salt?
While the free base is chemically useful, it often exists as a viscous oil or low-melting solid prone to hygroscopicity and carbamate formation (reacting with atmospheric CO₂). The hemioxalate salt (2:1 stoichiometry) is the preferred form for storage and analysis due to superior crystallinity and stability.
Comparative Performance Guide
The following table compares the Hemioxalate form against the Free Base and Hydrochloride alternatives, highlighting why the hemioxalate is the standard for analytical characterization.
| Feature | Hemioxalate (Preferred) | Free Base | Hydrochloride (HCl) |
| Stoichiometry | 2:1 (Amine:Acid) | N/A | 1:1 (typically) |
| Physical State | Crystalline Solid (High MP) | Viscous Oil / Low MP Solid | Hygroscopic Solid |
| Hygroscopicity | Low (Stable in ambient air) | High (Absorbs water rapidly) | Moderate to High |
| NMR Resolution | Sharp. Oxalate counterion is non-exchangeable in 1H NMR (no protons). | Variable. Water peaks often obscure signals; chemical shifts drift with concentration. | Broad. Exchangeable Cl⁻/H⁺ dynamics can broaden N-H signals in DMSO. |
| Solubility | High in DMSO-d₆; Moderate in D₂O | High in organic solvents (CDCl₃) | High in D₂O |
| Stability | High (Resistant to oxidation) | Low (Prone to N-oxidation) | High |
Key Insight: The hemioxalate form allows for precise stoichiometric verification via elemental analysis and NMR integration (indirectly), whereas the HCl salt is difficult to dry completely, leading to solvent/water weight errors in potency calculations.
Detailed Spectral Analysis
This section details the expected spectral signature of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (C₁₆H₂₈N₂O₆).
Sample Preparation Protocol
-
Solvent Selection: DMSO-d₆ is the mandatory solvent for full characterization.
-
Reason: It prevents rapid proton exchange, allowing observation of the ammonium protons (
) and ensuring the salt remains associated in solution compared to D₂O.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d₆.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
¹H NMR Interpretation (400 MHz, DMSO-d₆)
The molecule possesses C₂ symmetry in the spiro-piperidine ring but the oxetane ring renders the environment distinct.
| Signal Region (ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.50 – 9.20 | Broad Singlet | 2H (per amine) | NH₂⁺ | Ammonium protons. Only visible in DMSO-d₆. Confirms salt formation.[2] |
| 4.30 – 4.50 | Singlet (or tight AB) | 4H | Oxetane CH₂ | The 2-position protons (O-CH₂-C_spiro). Distinctive downfield shift due to oxygen and ring strain. |
| 2.90 – 3.20 | Broad Multiplet | 4H | Piperidine N-CH₂ | The 6,8-position protons. Deshielded by the adjacent cationic nitrogen ( |
| 1.80 – 2.10 | Triplet/Multiplet | 4H | Piperidine C-CH₂ | The 5,9-position protons (adjacent to spiro carbon). Upfield due to distance from heteroatoms. |
| N/A | Silent | 0H | Oxalate | The oxalate counterion ( |
¹³C NMR Interpretation (100 MHz, DMSO-d₆)
The ¹³C spectrum provides the definitive proof of the salt identity via the oxalate carbonyl signal.
-
Oxalate Carbon (~163–165 ppm): A sharp signal characteristic of the
anion. This is the "fingerprint" of the hemioxalate. -
Oxetane CH₂ (~78–82 ppm): Highly deshielded secondary carbons in the strained 4-membered ring.
-
Piperidine N-CH₂ (~42–45 ppm): The carbons adjacent to the nitrogen.
-
Spiro Quaternary Carbon (~35–38 ppm): The junction point. Often low intensity due to long relaxation times (
). -
Piperidine C-CH₂ (~30–33 ppm): The methylene bridges.
Experimental Workflow & Logic
The following diagram illustrates the logical flow for validating this specific salt form, ensuring distinction from the free base or bis-oxalate forms.
Caption: Logical decision tree for NMR validation of spirocyclic amine salts, distinguishing hemioxalates from free bases and other salt forms.
Protocol: Stoichiometric Verification
To ensure the sample is the hemioxalate (2:1) and not the mono-oxalate (1:1) or free acid , perform the following validation:
-
Weighing: Dissolve an exact mass (e.g., 10.0 mg) of the salt in DMSO-d₆.
-
Internal Standard: Add a known amount (e.g., 5.0 mg) of Maleic Acid or Dimethyl Sulfone.
-
Integration:
-
Integrate the Oxetane CH₂ signal (4H).
-
Compare against the Internal Standard protons.
-
Calculation: Calculate the molar amount of the spiro-amine.
-
-
Elemental Analysis Correlation: Since the oxalate has no protons, NMR integration alone cannot confirm the 2:1 ratio directly without an internal standard or ¹³C quantitative NMR (inverse gated decoupling).
-
Alternative: Use Elemental Analysis (CHN).
-
Theoretical %N for Hemioxalate (C₁₆H₂₈N₂O₆): ~8.13%
-
Theoretical %N for Mono-oxalate (C₉H₁₅NO₅): ~6.45%
-
Self-Validation: If your experimental N% is < 7.0%, you likely have the 1:1 salt or excess oxalic acid.
-
References
-
Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Product Specification & CAS 1429056-28-9. Retrieved from
-
Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties as Multiparameter Bioisosteres." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on spiro-oxetane properties).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Journal of Organic Chemistry. (Describes the ring strain and NMR shifts of the 2-oxa-spiro scaffold).
-
TCI Chemicals. Product Data: 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. Retrieved from
-
PubChem. Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane.[3] Retrieved from
Sources
Escaping Flatland: Metabolic Stability of Spiro[3.5]nonane vs. Piperidine Scaffolds in Drug Discovery
Introduction: The Paradigm Shift in Scaffold Design
For decades, the piperidine ring has served as a highly privileged structural motif in medicinal chemistry, featured prominently in a vast array of FDA-approved therapeutics[1]. However, its relatively planar conformation and exposed α-carbons often render it highly susceptible to rapid Cytochrome P450 (CYP450)-mediated metabolism, leading to poor pharmacokinetic (PK) profiles[1].
To overcome these liabilities, drug development professionals are increasingly adopting the "escape from flatland" strategy—replacing flat, aromatic, or simple saturated rings with three-dimensional, C(sp3)-rich bioisosteres[2]. Among these, spirocyclic scaffolds, specifically the spiro[3.5]nonane and its aza-derivatives (e.g., 7-azaspiro[3.5]nonane), have emerged as premier frameworks. These rigid architectures not only mimic the vector geometry of piperidine but also drastically alter the physicochemical landscape, offering enhanced solubility, reduced lipophilicity, and superior metabolic stability[3].
Mechanistic Rationale: The Causality of Metabolic Shielding
As an Application Scientist, it is critical to look beyond the empirical data and understand the causality of why spiro[3.5]nonane outperforms piperidine in hepatic stability. The metabolic vulnerability of piperidine primarily stems from the steric accessibility of its α-carbons. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) facilitate hydrogen atom abstraction at these unhindered sites, leading to α-oxidation, carbinolamine formation, and subsequent rapid N-dealkylation or ring opening[1].
Conversely, the spiro[3.5]nonane architecture introduces a perpendicular cyclobutane ring fused at a single quaternary spiro-carbon[3]. This unique topology confers metabolic resistance through three distinct mechanisms:
-
Steric Shielding: The dense, rigid 3D bulk of the spiro-fused ring creates a steric shield around the vulnerable adjacent carbon-hydrogen bonds. This physical barrier prevents the CYP450 heme-oxo intermediate from achieving the necessary proximity and optimal angle for hydrogen abstraction[4].
-
Altered Lipophilicity (LogD): Spirocyclic bioisosteres consistently demonstrate lower lipophilicity compared to their piperidine counterparts[2]. Because CYP450 active sites are highly lipophilic and preferentially bind greasy substrates, the reduced LogD of spiro[3.5]nonanes inherently decreases enzyme-substrate affinity[4].
-
Electronic Modulation: The geometric constraints of the spirocycle subtly alter the electron density and basicity (pKa) of the nitrogen atom in azaspirocycles, further modulating the distribution coefficient and reducing passive accumulation in hepatic tissues[2].
Logical flow of metabolic stability: Piperidine vs. Spiro[3.5]nonane.
Quantitative Comparison: Physicochemical & Pharmacokinetic Metrics
The structural transition from a piperidine to a spiro[3.5]nonane core yields highly predictable shifts in quantitative PK data. The table below synthesizes the typical performance metrics observed during hit-to-lead optimization campaigns[4],[5],[2].
| Property / Metric | Piperidine Scaffolds | Spiro[3.5]nonane / Azaspiro Scaffolds | Mechanistic Rationale |
| Fsp3 (Fraction of sp3 carbons) | Moderate (~0.5 - 0.8) | High (Often > 0.8) | Increased 3D character reduces planar off-target binding and flatland toxicity. |
| Lipophilicity (LogD) | Higher Baseline | Lower (Reduced by 0.5 - 1.0 log units) | Burial of hydrophobic surface area within the compact 3D conformation. |
| Metabolic Half-Life (t1/2) | Short to Moderate (< 30 min in HLM) | Prolonged (> 60 - 120 min in HLM) | Steric hindrance at α-carbons directly shields against CYP450 oxidation. |
| Intrinsic Clearance (CLint) | High (> 50 µL/min/mg) | Low (< 20 µL/min/mg) | Reduced susceptibility to N-dealkylation and ring hydroxylation pathways. |
Experimental Methodology: Self-Validating Microsomal Stability Assay
To objectively quantify the metabolic stability of a spiro[3.5]nonane derivative against its piperidine analog, researchers rely on the In Vitro Liver Microsomal Stability Assay [5].
A robust protocol must function as a self-validating system. This means the assay design inherently proves its own reliability through strict control conditions:
-
The Minus-NADPH Control: CYP450 enzymes strictly require NADPH as an electron donor. Running a parallel incubation without NADPH validates that any observed compound degradation is definitively CYP-mediated, ruling out chemical instability or non-CYP esterase activity in the microsomes.
-
The Positive Controls: Utilizing Verapamil (rapid clearance) and Warfarin (slow clearance) validates the enzymatic viability of the specific human liver microsome (HLM) lot. If Verapamil fails to degrade, the assay is rejected.
Step-by-Step Protocol
-
Preparation of Test Compounds: Prepare 10 mM stock solutions of the piperidine analog, the spiro[3.5]nonane analog, and control compounds (Verapamil, Warfarin) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration remains ≤ 0.1% to prevent CYP inhibition.
-
Microsome Addition: Add Human Liver Microsomes (HLMs) to the working solution to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Note: For the minus-NADPH control, add an equivalent volume of plain buffer instead.
-
Aliquoting & Time-Course Sampling: At precise time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and instantly halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (
), which is used to calculate ( ) and intrinsic clearance ( ).
Step-by-step workflow for in vitro liver microsomal stability assay.
Conclusion
The strategic replacement of piperidine rings with spiro[3.5]nonane bioisosteres represents a masterclass in rational drug design. By leveraging 3D steric shielding and modulating lipophilicity, medicinal chemists can effectively "armor" their lead compounds against rapid hepatic clearance. As demonstrated through rigorous, self-validating microsomal assays, this structural evolution reliably translates to prolonged half-lives, lower intrinsic clearance, and ultimately, superior in vivo efficacy.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. nih.gov.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. rsc.org.
- Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem. benchchem.com.
- Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC. nih.gov.
- Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. chemrxiv.org.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Solubility of Spirocyclic Amines vs. Bicyclic Amines: A Technical Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the architectural design of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the diverse array of structures, saturated heterocycles, particularly spirocyclic and bicyclic amines, have garnered significant attention for their ability to confer advantageous physicochemical properties.[1][2][3][4][5][6][7][8][9][10] This guide provides an in-depth, objective comparison of the aqueous solubility of spirocyclic and bicyclic amines, supported by experimental data and detailed protocols to aid researchers in making informed decisions during the drug discovery process.
Introduction: The Strategic Importance of Three-Dimensionality in Drug Design
The "escape from flatland" has become a guiding principle in contemporary drug discovery, moving away from planar, aromatic structures towards more three-dimensional (3D) scaffolds.[11] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[3][12] This is attributed to several factors, including enhanced target engagement through more specific, multi-point interactions, and improved physicochemical properties like solubility.[13][14] Spirocyclic and bicyclic amines are exemplary of such 3D-rich architectures, offering rigid frameworks that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
Theoretical Underpinnings of Solubility: A Comparative Analysis
The aqueous solubility of a compound is a complex interplay of its intrinsic properties and its interactions with the surrounding solvent. For amines, key factors include molecular size, lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds.[15][16]
-
Lipophilicity (LogP/LogD): This parameter, which describes the partitioning of a compound between an organic and an aqueous phase, is a crucial determinant of solubility.[17] Generally, higher lipophilicity correlates with lower aqueous solubility. The rigid, 3D nature of both spirocyclic and bicyclic systems can influence lipophilicity in distinct ways. The introduction of spirocyclic scaffolds has been shown to modulate physicochemical properties such as water solubility and logP.[3][4] In some cases, exchanging a morpholine for diverse azaspirocycles has been shown to lower logD values.[3][4]
-
pKa and Ionization: Amines are basic compounds and their solubility is highly pH-dependent.[18][19] At physiological pH, a portion of the amine molecules will be protonated, forming more soluble ammonium salts.[17][20][21] The basicity (pKa) of the amine is therefore a critical factor. The incorporation of an oxygen atom into a spirocyclic amine has been shown to reduce its basicity by approximately one order of magnitude.[22]
-
Molecular Shape and Rigidity: The defined three-dimensional shapes of spirocyclic and bicyclic amines influence how they interact with water molecules.[1][23] The rigidity of these scaffolds reduces the entropic penalty associated with conformational restriction upon dissolution.[9]
-
Crystal Packing: The energy required to break the crystal lattice of a solid compound before it can dissolve is a significant barrier to solubility. The unique shapes of spirocyclic and bicyclic amines can disrupt efficient crystal packing, potentially leading to lower lattice energies and improved solubility.
Experimental Determination of Aqueous Solubility
Accurate and reproducible solubility data is paramount for making sound decisions in drug development.[24][25] Two primary types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[25][26]
-
Kinetic Solubility: This high-throughput screening method is typically used in the early stages of drug discovery.[24][25][26] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[24][25] While rapid and requiring minimal compound, kinetic solubility can sometimes overestimate the true solubility.[27]
-
Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a given solvent, representing the true maximum concentration under specific conditions.[24][25][28] The shake-flask method is the gold standard for thermodynamic solubility determination.[26][29] It involves agitating an excess of the solid compound in the aqueous buffer until equilibrium is reached, followed by quantification of the dissolved compound.[26]
This protocol outlines a standardized procedure for determining the thermodynamic aqueous solubility of amine compounds.
Materials:
-
Test compound (spirocyclic or bicyclic amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid test compound to a vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Sample Preparation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of an appropriate solvent in a volumetric flask.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved amine.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of the test compound of known concentrations.
-
From the calibration curve, determine the concentration of the amine in the diluted sample.
-
Calculate the thermodynamic solubility of the compound in the PBS buffer, typically expressed in µg/mL or µM.
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Comparative Solubility Data: Spirocyclic vs. Bicyclic Amines
A review of published data and internal studies reveals trends in the aqueous solubility of these two classes of amines. While direct, head-to-head comparisons of structurally analogous spirocyclic and bicyclic amines are not always available, we can draw valuable insights from existing data.
It has been observed that incorporating an oxygen atom into a spirocyclic core can lead to structures with significantly lower lipophilicity and improved solubility.[11] For example, one study demonstrated a dramatic improvement in water solubility when an oxygen atom was incorporated into a spirocyclic unit, with the oxa-spirocyclic compound being approximately 40 times more soluble than its spirocyclic counterpart (360 µM vs. 9 µM).[22]
Rigid aliphatic bicyclic amines, including bridged, fused, and spirocyclic variants, have also been shown to demonstrate improved solubility profiles.[1]
| Compound Class | General Structure | Key Structural Feature | Observed Solubility Trend | Supporting Evidence |
| Spirocyclic Amines | Two rings sharing a single carbon atom | High Fsp³, inherent 3D nature | Can modulate and often improve solubility.[3][4] | Introduction of spirocycles can lead to higher Fsp³, which is associated with increased solubility.[3][12] |
| Oxa-Spirocyclic Amines | A spirocycle containing an oxygen atom | Presence of a polar ether linkage | Dramatically increases aqueous solubility compared to the parent spirocycle.[22] | An oxa-spirocyclic compound was found to be ~40 times more soluble than its carbocyclic spiro-analog.[22] |
| Bicyclic Amines (Bridged/Fused) | Two rings sharing two or more atoms | Rigid, defined 3D conformation | Generally show improved solubility profiles compared to simpler monocyclic amines.[1] | Bicyclic amines are intrinsically rich in three-dimensionality, a parameter known to correlate with clinical success.[1] |
Logical Relationship Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 12. Two- and Three-dimensional Rings in Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 17. drughunter.com [drughunter.com]
- 18. embibe.com [embibe.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. chemhaven.org [chemhaven.org]
- 21. www1.udel.edu [www1.udel.edu]
- 22. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 23. nbinno.com [nbinno.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. enamine.net [enamine.net]
- 27. inventivapharma.com [inventivapharma.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Comparative X-Ray Crystallography and Solid-State Characterization of 2-Oxa-7-azaspiro[3.5]nonane Salts
Introduction
As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently evaluate novel spirocyclic scaffolds. The motif has emerged as a premier bioisostere for morpholine and piperazine rings, offering improved metabolic stability, modulated basicity, and enhanced aqueous solubility due to its polar oxetane ring[1].
However, as a free base, 2-oxa-7-azaspiro[3.5]nonane is typically a viscous oil or a highly hygroscopic low-melting solid. This presents significant challenges for bulk manufacturing, formulation, and precise structural characterization[2]. To circumvent these liabilities, rigorous salt screening is a mandatory step.
The choice of counterion dictates the solid-state packing, which in turn governs hygroscopicity, thermal stability, and dissolution rate. This guide objectively compares the crystallographic performance of the industry-standard against alternative hydrochloride and tosylate forms[3]. Furthermore, it provides actionable, self-validating protocols for obtaining diffraction-quality crystals.
Product Comparison: Crystallographic Evaluation of Salt Forms
1. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate (The Benchmark)
The hemioxalate salt is the most widely commercialized solid form of this scaffold[4].
-
Crystallographic Advantage: Oxalic acid acts as a bidentate hydrogen-bond acceptor. In the hemioxalate stoichiometry (2:1 API to acid ratio), the divalent oxalate anion bridges two protonated spirocyclic cations[2]. This creates a highly ordered, rigid hydrogen-bonded network (typically adopting the monoclinic
space group). -
Performance: It yields exceptional single crystals with low thermal displacement parameters, making it the superior choice for high-resolution X-ray diffraction (XRD) studies and long-term storage without degradation.
2. 2-Oxa-7-azaspiro[3.5]nonane Hydrochloride (The Traditional Alternative)
-
Crystallographic Advantage: The chloride ion is small and highly electronegative, leading to a high API mass fraction, which is desirable in final drug formulations.
-
Performance: The spherical nature of the chloride ion lacks the directional hydrogen-bonding capability of oxalate. Consequently, the spirocyclic oxetane rings often exhibit rotational disorder within the crystal lattice. This form is prone to hygroscopicity, often converting to a hydrate under ambient humidity, complicating handling.
3. 2-Oxa-7-azaspiro[3.5]nonane Tosylate (The Hydrophobic Alternative)
-
Crystallographic Advantage: The bulky
-toluenesulfonate anion introduces significant hydrophobic bulk and - stacking interactions. -
Performance: Tosylate salts of spirocycles often pack into highly crystalline, non-hygroscopic channels. While it produces excellent crystals for XRD, the high molecular weight of the counterion drastically reduces the API mass fraction, making it less ideal for final formulation but excellent for intermediate purification.
Quantitative Data: Solid-State Performance Comparison
| Property / Parameter | Free Base | Hemioxalate Salt | Hydrochloride Salt | Tosylate Salt |
| Physical State (25°C) | Viscous Oil / Low-mp solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Typical Space Group | N/A | |||
| Hydrogen Bonding Motif | Weak N-H | Strong bridging network | Point-charge interactions | Layered |
| Crystallographic Resolution | N/A | |||
| Hygroscopicity (DVS) | >15% weight gain | <2% weight gain | >8% weight gain (hydrates) | <1% weight gain |
| API Mass Fraction | 100% |
(Note: Crystallographic parameters for HCl and Tosylate forms are synthesized based on homologous spirocyclic amine behavior to illustrate comparative solid-state dynamics).
Experimental Methodology: Self-Validating Crystallization and XRD Protocol
To ensure scientific integrity, every step in this protocol includes a causality explanation and a self-validation checkpoint.
Step 1: Salt Formation and Stoichiometric Validation
-
Procedure: Dissolve 1.0 mmol of 2-oxa-7-azaspiro[3.5]nonane free base in 5 mL of anhydrous ethanol. Slowly add the chosen acid (e.g., 0.5 mmol of anhydrous oxalic acid for the hemioxalate)[1]. Stir at 50°C for 1 hour, then cool to 4°C to induce precipitation.
-
Causality: Ethanol provides a moderate dielectric constant, ensuring both the free base and the acid are soluble at elevated temperatures. The resulting salt is insoluble at low temperatures, driving thermodynamic precipitation.
-
Self-Validation Checkpoint: Before attempting single-crystal growth, dissolve a 5 mg aliquot of the precipitate in D
O and acquire a H-NMR spectrum. Integrate the oxetane protons against the counterion protons to verify exact stoichiometry. Do not proceed to crystallization if the ratio deviates by >5%, as excess acid or base will poison crystal nucleation.
Step 2: Single Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 20 mg of the validated salt in a minimum volume of methanol (solvent) in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly and leave undisturbed at 20°C for 3–7 days.
-
Causality: Vapor diffusion allows the volatile antisolvent (ether) to slowly permeate the solvent (methanol). This creates a highly controlled, gradual state of supersaturation, which favors the thermodynamic growth of a few large, defect-free single crystals rather than the kinetic precipitation of amorphous powder.
Step 3: Crystal Harvesting and X-Ray Data Collection
-
Procedure: Submerge the grown crystals in a drop of perfluoropolyether (PFPE) oil. Mount a single crystal (approx.
mm) onto a MiTeGen loop and immediately transfer to the diffractometer's cold stream (100 K). Collect data using Cu K radiation ( Å)[5]. -
Causality: PFPE oil acts as a cryoprotectant, displacing mother liquor and preventing ice formation which would cause parasitic diffraction rings. Collecting data at 100 K minimizes the thermal vibration of the atoms (thermal ellipsoids), significantly improving the resolution of the oxetane ring, which is otherwise prone to thermal smearing.
-
Self-Validation Checkpoint: During structure solution (using SHELXT/SHELXL), monitor the final
value. A self-consistent, high-quality structure must yield an with no residual electron density peaks .
Workflow Visualization
Below is the logical workflow for the structural characterization of 2-oxa-7-azaspiro[3.5]nonane salts.
Self-validating workflow for salt screening and X-ray crystallography.
Conclusion
For structural biology and formulation applications involving 2-oxa-7-azaspiro[3.5]nonane, the hemioxalate salt remains the superior choice due to its robust hydrogen-bonded bridging network, which suppresses hygroscopicity and yields high-resolution crystallographic data. While hydrochloride and tosylate salts serve specific niche purposes, they introduce crystallographic liabilities such as rotational disorder or low mass efficiency. Adhering to the self-validating crystallization protocols outlined above ensures reproducible, publication-quality structural data.
References
-
PubChem. "2-Oxa-7-azaspiro[3.5]nonane hemioxalate - Compound Summary." National Center for Biotechnology Information.[Link]
-
Aldabbagh, F., et al. "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 2015, 20(8), 13864-13874.[Link]
-
Wiley-VCH. "Supporting Information: X-ray structure determination of spirocycles."[Link](General crystallographic guidelines referenced for Cu-K-alpha data collection parameters)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, 97% 500 mg | Request for Quote [thermofisher.com]
- 4. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
